molecular formula C9H12IN B3039914 1-(4-iodophenyl)-n,n-dimethylmethanamine CAS No. 140621-52-9

1-(4-iodophenyl)-n,n-dimethylmethanamine

Cat. No.: B3039914
CAS No.: 140621-52-9
M. Wt: 261.1 g/mol
InChI Key: OFXGJTFUMSIQPF-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-n,n-dimethylmethanamine is a useful research compound. Its molecular formula is C9H12IN and its molecular weight is 261.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-iodophenyl)-n,n-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-iodophenyl)-n,n-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-iodophenyl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXGJTFUMSIQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N,N-dimethyl-4-iodobenzylamine synonyms and IUPAC name

[1]

Nomenclature & Identification

N,N-Dimethyl-4-iodobenzylamine is a bifunctional building block characterized by a reactive aryl iodide motif and a tertiary benzylic amine.[1][2] It serves as a pivotal scaffold in the synthesis of pharmaceuticals, particularly for cross-coupling reactions (Suzuki-Miyaura, Heck) where the iodine atom provides a selective site for functionalization without disturbing the amine handle.[1]

Identifier Details
IUPAC Name 1-(4-iodophenyl)-N,N-dimethylmethanamine
Common Synonyms (4-Iodobenzyl)dimethylamine; 4-Iodo-N,N-dimethylbenzylamine; p-Iodo-N,N-dimethylbenzylamine
CAS Registry Number 140621-52-9
Molecular Formula C₉H₁₂IN
SMILES CN(C)CC1=CC=C(I)C=C1
InChIKey Predicted based on structure:[1][2][3][4][5][6][7][8] YKDLYSARECBXAQ-UHFFFAOYSA-N (Analogous)

Physicochemical Profile

Understanding the physical properties is essential for purification and handling.[2] The iodine atom significantly increases the lipophilicity (LogP) and molecular weight compared to the parent benzylamine.[1][2]

Property Value / Description
Molecular Weight 261.10 g/mol
Physical State Pale yellow oil or low-melting solid (dependent on purity)
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, THF, Ethanol, Toluene; Insoluble in water (neutral pH)
pKa (Conjugate Acid) ~8.8 (Predicted) – Basic character similar to N,N-dimethylbenzylamine
LogP ~2.9 – 3.1 (High lipophilicity due to Iodine)

Synthetic Pathways

For research and scale-up, two primary routes are recommended. Route A (Reductive Amination) is preferred for high-purity applications as it avoids the formation of quaternary ammonium salts, a common byproduct in alkylation methods.[1][2]

Route A: Reductive Amination (Preferred)

This protocol utilizes 4-iodobenzaldehyde and dimethylamine.[1][2] The use of Sodium Triacetoxyborohydride (STAB) allows for a mild, one-pot transformation.[1][2]

  • Reagents: 4-Iodobenzaldehyde (1.0 eq), Dimethylamine (2.0 M in THF, 1.2 eq), NaBH(OAc)₃ (1.5 eq), DCE (Dichloroethane).[1]

  • Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.[1][2]

Step-by-Step Protocol:

  • Dissolution: In a flame-dried flask under Argon, dissolve 4-iodobenzaldehyde (10 mmol) in dry DCE (30 mL).

  • Amine Addition: Add Dimethylamine solution (12 mmol) and stir for 15 minutes at room temperature.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (15 mmol) portion-wise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM).[1][2]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[1][2] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc + 1% Et₃N).

Route B: Nucleophilic Substitution

Utilizes 4-iodobenzyl bromide.[1][2] This method is faster but requires careful temperature control to prevent over-alkylation.[1][2]

  • Reagents: 4-Iodobenzyl bromide, Dimethylamine (aq. or gas), K₂CO₃, Acetone or Acetonitrile.[1][2]

SynthesisPathwaysAldehyde4-IodobenzaldehydeReductiveReductive Amination(NaBH(OAc)3, HNMe2)Aldehyde->ReductiveBromide4-Iodobenzyl BromideSubstitutionNucleophilic Substitution(HNMe2, K2CO3)Bromide->SubstitutionProductN,N-Dimethyl-4-iodobenzylamine(Target)Reductive->ProductHigh PuritySubstitution->ProductRisk of Quaternization

Figure 1: Comparison of synthetic routes.[1] Route A (Blue) is recommended for minimizing side reactions.[1]

Reactivity & Applications

The orthogonality of the functional groups allows this molecule to serve as a versatile "switch" in synthesis.[2]

A. Palladium-Catalyzed Cross-Coupling

The aryl iodide is highly reactive toward Pd(0) catalysts.[1][2]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl dimethylamines (common in antihistamines).[1][2]

  • Heck Reaction: Coupling with acrylates to form cinnamyl amines.[1][2]

  • Sonogashira: Coupling with terminal alkynes.

B. Quaternization (Hofmann Alkylation)

The tertiary amine can be methylated to form quaternary ammonium salts, often used as phase-transfer catalysts or ionic liquid precursors.[1][2]

C. Lithiation/Exchange

Treatment with i-PrMgCl or n-BuLi effects Iodine-Lithium exchange, generating a nucleophilic benzyllithium species that can attack ketones or aldehydes.[1][2]

ReactivityCenterN,N-Dimethyl-4-iodobenzylamineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(PPh3)4)Center->Suzuki C-C Bond FormationLithiumLi-Halogen Exchange(n-BuLi)Center->Lithium MetalationQuatQuaternization(MeI)Center->Quat N-AlkylationBiarylBiaryl Amines(Drug Scaffolds)Suzuki->BiarylCarbinolFunctionalized CarbinolsLithium->CarbinolSaltQuaternary Ammonium SaltsQuat->Salt

Figure 2: Divergent reactivity profile.[1][2] The Iodine handle (Blue/Yellow paths) allows scaffold elaboration while retaining the amine.[1]

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Irritant.[1][2][9]

  • Skin/Eye: Causes severe skin burns and eye damage (Category 1C).[1][2] The benzylic amine moiety is basic and lipophilic, facilitating rapid dermal absorption.[2]

  • Inhalation: Destructive to mucous membranes.[1][2] Handle only in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (Iodides can degrade to liberate I₂, turning the sample brown).

Self-Validating Safety Protocol: Always keep a 10% aqueous acetic acid solution nearby.[1][2] In case of skin contact, the weak acid neutralizes the amine more effectively and safely than water alone before final rinsing.[2]

References

  • PubChem. (n.d.).[1][2] 1-(4-iodophenyl)-N,N-dimethylmethanamine (Compound).[1][2][10] National Library of Medicine.[1][2] Retrieved from [Link][1]

  • Organic Syntheses. (1950).[1][2] Reductive Alkylation of Amines: N,N-Dimethylbenzylamine. Org. Synth. 1950, 30,[1][2] 29. Retrieved from [Link][1][2]

The Versatile Scaffold: A Technical Guide to 4-Iodobenzylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. Among these, the 4-iodobenzylamine core has emerged as a versatile and strategically important structural motif. Its unique combination of a reactive iodine atom, a flexible benzylamine linker, and a stable phenyl ring provides a fertile ground for the generation of diverse molecular architectures with a wide spectrum of biological activities. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the synthesis, biological applications, and structure-activity relationships of 4-iodobenzylamine derivatives, offering field-proven insights into their role in medicinal chemistry.

The 4-Iodobenzylamine Core: A Privileged Starting Point

The 4-iodobenzylamine scaffold is more than a simple building block; it is a strategic platform for medicinal chemistry innovation. The presence of the iodine atom at the para position of the benzene ring is a key feature, offering several advantages:

  • Handle for Further Functionalization: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents to probe the chemical space and optimize biological activity.

  • Modulation of Physicochemical Properties: The bulky and lipophilic nature of the iodine atom can significantly influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties, including membrane permeability and metabolic stability.

  • Potential for Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can contribute to enhanced potency and selectivity.

  • Radiolabeling Potential: The presence of iodine allows for the straightforward introduction of radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, which is invaluable for developing radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[1]

The benzylamine moiety provides a flexible linker that can be readily N-functionalized to introduce various pharmacophoric groups, further expanding the diversity of accessible derivatives.

Synthetic Strategies: Accessing the 4-Iodobenzylamine Core and its Derivatives

The synthesis of 4-iodobenzylamine hydrochloride is typically achieved in a multi-step sequence starting from the readily available 4-iodobenzoic acid.[2] A general and reliable synthetic approach is outlined below.

General Synthetic Workflow

Synthetic Workflow 4-Iodobenzoic Acid 4-Iodobenzoic Acid 4-Iodobenzoyl Chloride 4-Iodobenzoyl Chloride 4-Iodobenzoic Acid->4-Iodobenzoyl Chloride SOCl₂ or (COCl)₂ 4-Iodobenzamide 4-Iodobenzamide 4-Iodobenzoyl Chloride->4-Iodobenzamide NH₄OH 4-Iodobenzylamine 4-Iodobenzylamine 4-Iodobenzamide->4-Iodobenzylamine Reduction (e.g., LiAlH₄) 4-Iodobenzylamine Derivatives 4-Iodobenzylamine Derivatives 4-Iodobenzylamine->4-Iodobenzylamine Derivatives N-Alkylation, Acylation, etc.

Caption: General synthetic scheme for 4-iodobenzylamine and its derivatives.

Experimental Protocol: Synthesis of 4-Iodobenzylamine Hydrochloride

This protocol describes a common laboratory-scale synthesis of 4-iodobenzylamine hydrochloride from 4-iodobenzoic acid.

Materials:

  • 4-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonium hydroxide (NH₄OH)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 4-iodobenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution has ceased. Remove the excess thionyl chloride under reduced pressure to obtain crude 4-iodobenzoyl chloride.

  • Amide Formation: Carefully add the crude 4-iodobenzoyl chloride to a stirred solution of concentrated ammonium hydroxide, maintaining the temperature below 10°C with an ice bath. A white precipitate of 4-iodobenzamide will form. Collect the solid by filtration, wash with cold water, and dry.

  • Reduction to Amine: In a dry, inert atmosphere (e.g., under nitrogen or argon), slowly add a solution of 4-iodobenzamide in anhydrous THF to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash it with THF.

  • Salt Formation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution. The 4-iodobenzylamine hydrochloride will precipitate as a white solid. Collect the product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Diverse Biological Activities of 4-Iodobenzylamine Derivatives

The versatility of the 4-iodobenzylamine scaffold has led to the discovery of derivatives with a wide range of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

Anticancer Agents

The 4-iodobenzylamine core is present in several classes of compounds investigated for their anticancer properties.

  • Sigma Receptor Ligands: Derivatives of 4-iodobenzamide have been developed as high-affinity ligands for sigma receptors, which are overexpressed in various cancer cell lines, including breast cancer.[2] For example, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been synthesized and shown to bind with high affinity to sigma receptors in MCF-7 breast cancer cells, highlighting its potential as a radiopharmaceutical for cancer imaging.[2]

  • Histone Deacetylase (HDAC) Inhibitors: Isoindolinone-hydroxamic acid derivatives incorporating a 4-iodobenzylamine moiety have been evaluated as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

  • m-Iodobenzylguanidine (MIBG) Analogues: While not strictly a 4-iodo derivative, the related m-iodobenzylguanidine (MIBG) is a well-established radiopharmaceutical for the diagnosis and treatment of neuroendocrine tumors such as neuroblastoma and pheochromocytoma.[1] The structural similarity underscores the utility of the iodobenzyl core in targeting specific cancer types.

Antimicrobial Agents

The search for novel antimicrobial agents is a global health priority. Iodo-substituted aromatic compounds have demonstrated promising activity against a range of pathogens.

  • Antibacterial and Antifungal Activity: While specific studies on 4-iodobenzylamine derivatives are emerging, related structures such as N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine have shown in vitro and in vivo antifungal activity.[3] The incorporation of the 4-iodobenzylamine scaffold into known antimicrobial pharmacophores is a promising avenue for future research. The lipophilicity conferred by the iodine atom can enhance membrane permeability, a critical factor for antimicrobial efficacy.

Agents for Neurodegenerative Diseases

The 4-iodobenzylamine scaffold has been incorporated into molecules targeting key pathological pathways in neurodegenerative diseases, particularly Alzheimer's disease.

  • Acetylcholinesterase (AChE) Inhibitors: Several novel compounds bearing an N-benzyl pyridinium moiety attached to a 4-isochromanone scaffold, which can be derived from benzylamine precursors, have been designed as potent acetylcholinesterase (AChE) inhibitors.[4] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease. The benzylamine portion of these molecules often interacts with the peripheral anionic site (PAS) of the enzyme, contributing to their inhibitory activity.

Hypothetical Signaling Pathway Modulation

Signaling Pathway cluster_0 Cancer Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Promotes Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Leads to 4-Iodobenzylamine Derivative 4-Iodobenzylamine Derivative 4-Iodobenzylamine Derivative->Receptor Tyrosine Kinase Inhibits 4-Iodobenzylamine Derivative->Signaling Cascade Inhibits

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a 4-iodobenzylamine derivative.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For 4-iodobenzylamine derivatives, SAR studies have provided valuable insights for lead optimization.

Derivative ClassKey Structural Features for ActivityBiological TargetReference
Sigma Receptor Ligands N-benzylpiperidine moiety on the amide nitrogen.Sigma-1 and Sigma-2 Receptors[2]
HDAC Inhibitors Hydroxamic acid as the zinc-binding group.Histone Deacetylases
AChE Inhibitors N-benzyl pyridinium cation for PAS interaction.Acetylcholinesterase[4]

Key SAR Insights:

  • Position of the Iodine: The para-position of the iodine atom is often crucial for activity, likely influencing the overall shape and electronic properties of the molecule to fit into the target's binding pocket.

  • Nature of the N-substituent: The group attached to the benzylamine nitrogen is a key determinant of biological activity and selectivity. Bulky, aromatic, or charged groups can dramatically alter the target profile.

  • Flexibility of the Linker: The methylene (-CH₂-) linker of the benzylamine provides conformational flexibility, which can be advantageous for optimal binding. Constraining this linker can sometimes lead to increased potency and selectivity.

Future Directions and Conclusion

The 4-iodobenzylamine scaffold continues to be a valuable platform in medicinal chemistry. Future research is likely to focus on:

  • Exploiting the Iodine for Novel Chemistry: Utilizing advanced cross-coupling methodologies to create novel and diverse libraries of derivatives.

  • Multi-target Drug Design: Designing derivatives that can modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

  • Development of Targeted Radiopharmaceuticals: Leveraging the ease of radioiodination to develop new diagnostic and therapeutic agents.

References

  • (July 24 2011) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. ResearchGate. [Link]

  • (August 18 2001) Biological Evaluation of Ring- and Side-Chain-Substituted m-Iodobenzylguanidine Analogues. ACS Publications. [Link]

  • WO2002006213A2 - Oxygenated esters of 4-iodo phenylamino benzhydroxamic acids.
  • 4‑Chlorobenzylamine Containing Maleic Acid Derivatives: Synthesis, In Silico Studies, and Anti-Alzheimer's Activity. PMC. [Link]

  • Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile. PubMed. [Link]

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. MDPI. [Link]

  • 4-Iodobenzylamine | C7H8IN | CID 2737533 - PubChem. PubChem. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. PMC. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC. [Link]

  • Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [Link]

  • Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • Drug Development for Alzheimer's and Parkinson's Disease: Where Do We Go Now?. PMC. [Link]

  • Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. PubMed. [Link]

  • Innovative Therapeutic Strategies in Alzheimer's Disease: A Synergistic Approach to Neurodegenerative Disorders. MDPI. [Link]

  • Design, synthesis, biological evaluation, and docking study of 4-isochromanone hybrids bearing N-benzyl pyridinium moiety as dual binding site acetylcholinesterase inhibitors (part II). PubMed. [Link]

  • Synthesis and biological evaluation of new 4beta-anilino- and 4beta-imido-substituted podophyllotoxin congeners. PubMed. [Link]

  • In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. PMC. [Link]

  • Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents. ResearchGate. [Link]

  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. MDPI. [Link]

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 4-Iodo-N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Substrate-Specific Challenges

The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aromatic amines, becoming a cornerstone reaction in pharmaceutical development and materials science[1]. However, coupling complex substrates like 4-iodo-N,N-dimethylbenzylamine presents unique mechanistic hurdles that require precise catalyst and reaction engineering.

When working with this specific substrate, an Application Scientist must navigate two competing chemical antagonists:

  • The Aryl Iodide Dilemma (

    
    -Iodide Dimerization):  While aryl iodides possess lower bond dissociation energies and undergo rapid oxidative addition compared to bromides or chlorides, the resulting L-Pd(II)(Ar)(I) intermediates are highly prone to forming stable, unreactive 
    
    
    
    -iodide bridged palladium dimers. This dimerization stalls the catalytic cycle by preventing the coordination of the amine partner[2].
  • Competitive Lewis Base Coordination: The substrate features a benzylic tertiary amine (N,N-dimethylbenzylamine moiety). This strongly Lewis basic tail can competitively coordinate to the electrophilic palladium center, leading to catalyst sequestration, off-cycle resting states, or premature catalyst decomposition[3].

To circumvent these issues, empirical evidence dictates the use of highly sterically demanding dialkylbiarylphosphine ligands (e.g., RuPhos or BrettPhos) paired with a third-generation (G3) palladacycle precatalyst[4][5].

Mechanistic Pathway & Causality

The success of this coupling relies on enforcing a monomeric catalytic pathway. By utilizing a bulky ligand like BrettPhos, the steric profile physically prevents the formation of the


-iodide dimer after oxidative addition. Furthermore, the strong 

-donating nature of the biarylphosphine outcompetes the substrate's tertiary amine for coordination to the metal center.

The use of a G3 precatalyst is critical for causality in this system. G3 precatalysts undergo a base-promoted reductive elimination to cleanly and quantitatively generate the active L-Pd(0) species at a strict 1:1 Palladium-to-Ligand ratio[5]. This prevents ligand-induced retardation (which occurs when excess ligand is present) while ensuring maximum catalyst activation.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd 4-iodo-N,N-dimethylbenzylamine PdII_ArI L-Pd(II)(Ar)(I) Monomeric Intermediate OxAdd->PdII_ArI Fast AmineCoord Amine Coordination & Deprotonation PdII_ArI->AmineCoord HNRR', Base (Bulky L prevents dimer) PdII_ArN L-Pd(II)(Ar)(NRR') Amido Complex AmineCoord->PdII_ArN - Base·HI RedElim Reductive Elimination (C-N Bond Formation) PdII_ArN->RedElim Rate-determining Product Arylamine Product + L-Pd(0) RedElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Buchwald-Hartwig catalytic cycle highlighting substrate-specific mechanistic interventions.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 4-iodo-N,N-dimethylbenzylamine with a model secondary amine (morpholine). First-generation catalysts (Entry 1) fail due to dimer formation and competitive coordination. Transitioning to G3 precatalysts with tailored ligands (Entries 3 and 4) restores high catalytic turnover[3].

EntryCatalyst System (2 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene10018%Sluggish; severe

-iodide dimer formation.
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane10064%Moderate turnover; incomplete Pd(0) generation.
3RuPhos Pd G3 NaOtBu 1,4-Dioxane 80 96% Optimal for secondary amine partners.
4BrettPhos Pd G3NaOtBu1,4-Dioxane8089%Highly efficient; optimal if using primary amines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific in-process controls are embedded to ensure the user can verify the integrity of the reaction at each critical node[6].

Reagents & Materials
  • Aryl Halide: 4-Iodo-N,N-dimethylbenzylamine (1.0 mmol, 1.0 equiv)

  • Amine Partner: Morpholine (for RuPhos) or Primary Aniline (for BrettPhos) (1.2 mmol, 1.2 equiv)

  • Precatalyst: RuPhos Pd G3 or BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, sparged with N₂ for 15 minutes)

Step-by-Step Methodology
  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with the G3 precatalyst (2 mol%) and NaOtBu (1.5 equiv). Causality Note: NaOtBu is highly hygroscopic; moisture will rapidly protonate the base, killing the catalytic cycle.

  • Substrate Addition: Add 4-iodo-N,N-dimethylbenzylamine (1.0 equiv) and the amine partner (1.2 equiv). If the substrates are liquids, they may be added outside the glovebox via microsyringe under a positive counter-flow of nitrogen.

  • Solvent Introduction & Activation: Add 5.0 mL of rigorously degassed 1,4-Dioxane.

  • Self-Validation Check (Catalyst Activation): Seal the tube and begin stirring at room temperature for 5 minutes. You must observe a distinct color shift (typically from pale yellow/green to a deep red or mahogany brown). This visual cue confirms the base-promoted reductive elimination of the G3 precatalyst, successfully generating the active L-Pd(0) species[5]. If the solution turns black and precipitates immediately, oxygen ingress has occurred, resulting in palladium black.

  • Heating: Transfer the sealed Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously for 2–6 hours.

  • In-Process Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1% Et₃N). The addition of 1% Et₃N to the TLC eluent is critical; without it, the basic N,N-dimethylbenzylamine moiety will streak heavily on the acidic silica gel, masking conversion data.

  • Quench & Workup: Upon complete consumption of the aryl iodide, cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the crude mixture through a 1-inch pad of Celite to remove inorganic salts and precipitated palladium. Wash the pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc containing 1% Et₃N) to yield the pure arylamine product.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Degas 2. Solvent Degassing (Sparging) Prep->Degas React 3. Catalytic Reaction (80 °C, Color Change) Degas->React Workup 4. Quench & Filter (Celite Pad) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Figure 2: Self-validating experimental workflow for the Buchwald-Hartwig amination protocol.

References

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of N,N-dimethyl-4-iodobenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These transformations have revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science industries.[1][2] This guide focuses on a specific, yet versatile, building block: N,N-dimethyl-4-iodobenzylamine . This substrate is an excellent candidate for cross-coupling due to the presence of a reactive carbon-iodine bond, which is highly susceptible to oxidative addition by a palladium(0) catalyst. The tertiary amine moiety, while generally stable, imparts unique electronic properties and solubility to the molecule and its derivatives, making it a valuable synthon in drug discovery programs.

This document provides in-depth technical guidance and field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind experimental choices and offer detailed, step-by-step procedures for key transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Part 1: Scientific Integrity & Mechanistic Causality

A successful cross-coupling reaction is not merely a combination of reagents but a finely tuned catalytic system. Understanding the role of each component is paramount to achieving high yields, reproducibility, and scalability.

The Catalytic Cycle: A Universal Engine

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3][1] The N,N-dimethyl-4-iodobenzylamine substrate enters the cycle at the oxidative addition step, where the C-I bond is cleaved by the active Pd(0) catalyst.

Catalytic_Cycle_Overview cluster_cycle General Catalytic Cycle cluster_reagents Reagents Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition Trans_Complex L₂Pd(II)(Ar)(R) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans_Complex->Product ArylHalide Ar-I (N,N-dimethyl-4-iodobenzylamine) ArylHalide->OA_Complex CouplingPartner R-M (e.g., Ar'-B(OH)₂, R'-C≡CH, R₂'NH) CouplingPartner->Trans_Complex caption Figure 1: Generalized Palladium Catalytic Cycle.

Figure 2: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a dry Schlenk flask, add N,N-dimethyl-4-iodobenzylamine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Scientist's Notes: The use of a biphasic dioxane/water system is common in Suzuki couplings as it aids in dissolving both the organic substrate and the inorganic base. [3]Pd(PPh₃)₄ is a convenient Pd(0) source, though catalyst systems generated in situ from Pd(OAc)₂ and a ligand like SPhos may offer higher activity for more challenging substrates. [4]

Protocol 2: Sonogashira Coupling

This protocol details the formation of a C(sp)-C(sp²) bond between N,N-dimethyl-4-iodobenzylamine and a terminal alkyne.

Reaction Scheme: (A proper chemical drawing would be here)

Detailed Protocol:

  • To a dry Schlenk flask, add N,N-dimethyl-4-iodobenzylamine (1.0 mmol, 1.0 equiv.), the palladium catalyst PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent, such as triethylamine (Et₃N, 5 mL), which also serves as the base.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-12 hours. Monitor by TLC until completion.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl, 2 x 10 mL) to remove the copper catalyst.

  • Wash the organic layer with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Scientist's Notes: The Sonogashira coupling traditionally relies on a dual catalytic system of palladium and copper. [5][6]The copper(I) co-catalyst is crucial for activating the alkyne. [3]Using the amine base as the solvent ensures a high concentration of the base, driving the reaction forward. Copper-free Sonogashira protocols exist but often require specialized ligands and conditions. [7]

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between N,N-dimethyl-4-iodobenzylamine and a primary or secondary amine.

Reaction Scheme: (A proper chemical drawing would be here)

Detailed Protocol:

  • To a dry Schlenk tube equipped with a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and a bulky biarylphosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Seal the tube with a septum, then evacuate and backfill with argon (3x).

  • Add N,N-dimethyl-4-iodobenzylamine (1.0 mmol, 1.0 equiv.) followed by the amine coupling partner (1.2 mmol, 1.2 equiv.).

  • Add degassed toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Scientist's Notes: The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. [8][9]Bulky, electron-rich ligands like XPhos are essential to promote the reductive elimination step, which is often rate-limiting. [10]A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine without competing as a nucleophile.

Comparative Data Summary

The following table summarizes typical conditions for the cross-coupling of N,N-dimethyl-4-iodobenzylamine, based on established methodologies for aryl iodides.

Reaction TypeCoupling PartnerTypical Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, DIPEAEt₃N or DMF25-60
Heck Alkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, MeCN80-120
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOt-BuToluene, Dioxane90-110

Part 3: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; Insufficiently inert atmosphere; Impure reagents/solvents.Use a fresh bottle of catalyst or a different precatalyst. Ensure rigorous degassing of solvents and proper inert atmosphere technique. Purify starting materials.
Catalyst Decomposition Reaction temperature is too high; Ligand is not robust enough.Lower the reaction temperature. Switch to a more sterically hindered and robust ligand (e.g., from PPh₃ to a biarylphosphine).
Homocoupling Side Product (Suzuki) Boronic acid degradation; (Sonogashira) Glaser coupling.Use a milder base or lower temperature. For Sonogashira, ensure the reaction is strictly anaerobic to suppress oxidative alkyne homocoupling.
Hydrodehalogenation Presence of a hydrogen source (water, etc.) leading to reduction of the aryl iodide.Ensure all reagents and solvents are anhydrous (especially for Buchwald-Hartwig).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Gensch, T., et al. (2018). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Angewandte Chemie International Edition. [Link]

  • Duan, Z., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]

  • Fors, B. P. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]

  • Al-Masum, M., & Kumar, D. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

  • Panduwawala, T. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (2024). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Chemical Engineering Transactions. (2018). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]

Sources

Application Note: Synthesis of N,N-dimethyl-4-iodobenzylamine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of N,N-dimethyl-4-iodobenzylamine, a valuable building block in pharmaceutical and materials science research. The protocol detailed herein employs a one-pot reductive amination of 4-iodobenzaldehyde with dimethylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This application note is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical principles. The guide includes a detailed reaction mechanism, a step-by-step experimental protocol, characterization data, and a thorough discussion of the causality behind the procedural choices to ensure scientific integrity and successful execution.

Introduction and Significance

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for forming carbon-nitrogen bonds.[1] This reaction is responsible for nearly a quarter of all C–N bond-forming reactions in the pharmaceutical industry, highlighting its importance in the synthesis of diverse amine-containing molecules.[2] The target molecule, N,N-dimethyl-4-iodobenzylamine, incorporates two key structural motifs: a tertiary benzylamine, which is a common feature in biologically active compounds, and an aryl iodide. The aryl iodide functionality serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings.

This protocol focuses on a direct, or one-pot, reductive amination. In this approach, the aldehyde, amine, and a selective reducing agent are combined in a single reaction vessel.[2] This method is highly efficient as it avoids the isolation of the intermediate iminium ion. The success of this one-pot strategy hinges on the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its remarkable selectivity. It reduces the in-situ formed iminium ion much more rapidly than it reduces the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct (4-iodobenzyl alcohol) and maximizing the yield of the desired amine.[2][3][4]

Reaction Mechanism and Workflow

The reductive amination of 4-iodobenzaldehyde with dimethylamine proceeds through a two-stage mechanism within a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of 4-iodobenzaldehyde. This is followed by a proton transfer and subsequent dehydration to yield a reactive electrophilic species known as an iminium ion. While imine formation is typically favored under mildly acidic conditions (pH 4-5), the reaction with dimethylamine (a secondary amine) and an aldehyde proceeds readily.[5][6]

  • Hydride Reduction: Sodium triacetoxyborohydride then acts as a hydride (H⁻) donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and yielding the final tertiary amine product, N,N-dimethyl-4-iodobenzylamine.[3] The steric bulk and electron-withdrawing acetate groups on the borohydride reagent moderate its reactivity, preventing the reduction of the less electrophilic aldehyde starting material.[3]

Reaction Workflow Diagram

The overall process can be visualized as a streamlined workflow from reactants to the final isolated product.

ReductiveAminationWorkflow cluster_reactants Reactants & Reagents cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_product Final Product Aldehyde 4-Iodobenzaldehyde Mix Combine Reactants in DCE Aldehyde->Mix Amine Dimethylamine (2.0 M in THF) Amine->Mix Reducer Sodium Triacetoxyborohydride Reducer->Mix Solvent 1,2-Dichloroethane (DCE) Solvent->Mix React Stir at RT (1-4 hours) Mix->React In-situ Iminium Formation & Reduction Quench Quench with sat. NaHCO₃ (aq) React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product N,N-dimethyl- 4-iodobenzylamine Purify->Product

Caption: Workflow for the synthesis of N,N-dimethyl-4-iodobenzylamine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for reductive amination using sodium triacetoxyborohydride.[7][8]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.AmountCAS No.
4-IodobenzaldehydeC₇H₅IO232.021.01.16 g15164-44-0
Dimethylamine solutionC₂H₇N45.081.23.0 mL124-40-3
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.51.59 g56553-60-7
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-25 mL107-06-2
Saturated NaHCO₃ (aq)NaHCO₃84.01-~20 mL144-55-8
Dichloromethane (DCM)CH₂Cl₂84.93-~60 mL75-09-2
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed7757-82-6

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzaldehyde (1.16 g, 5.0 mmol, 1.0 eq.).

  • Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (25 mL). To this solution, add the dimethylamine solution (3.0 mL of 2.0 M solution in THF, 6.0 mmol, 1.2 eq.). Stir the mixture at room temperature for 20 minutes to facilitate the initial formation of the hemiaminal and iminium ion intermediates.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq.) to the reaction mixture in portions over 5 minutes.

    • Causality Note: Adding the reducing agent portion-wise helps to control any initial exotherm and ensures a smooth reaction. STAB is the ideal reagent here as it is mild enough not to require acidic catalysts for this aldehyde-secondary amine reaction, which can be sensitive.[7][8]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-4 hours.

  • Work-up - Quenching: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL). Continue stirring for 15 minutes until gas evolution ceases.

    • Causality Note: The bicarbonate solution neutralizes any remaining acetic acid byproducts from the STAB reagent and quenches any unreacted hydride, ensuring safe handling during extraction.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Work-up - Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N,N-dimethyl-4-iodobenzylamine as a pure compound.

Product Characterization

The identity and purity of the synthesized N,N-dimethyl-4-iodobenzylamine should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the two methyl groups (N-(CH₃)₂), a singlet for the benzylic methylene protons (-CH₂-), and two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.

    • Expected chemical shifts (CDCl₃, 400 MHz): δ ~7.65 (d, 2H), ~7.05 (d, 2H), ~3.40 (s, 2H), ~2.20 (s, 6H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ peak at m/z corresponding to the calculated exact mass of C₉H₁₃IN⁺.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum should show characteristic C-H stretching and bending frequencies, as well as aromatic C=C stretching. The absence of a strong carbonyl (C=O) peak from the starting aldehyde (around 1700 cm⁻¹) is a key indicator of a complete reaction.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 4 hours, an additional portion of sodium triacetoxyborohydride (0.2-0.5 eq.) can be added. Ensure the reagents are anhydrous, as moisture can deactivate the reducing agent.

  • Formation of Byproducts: The primary byproduct is typically 4-iodobenzyl alcohol, resulting from the reduction of the starting aldehyde. This is minimized by the use of STAB but can occur if the reaction is run for an excessively long time or at elevated temperatures.[2][3]

  • Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reaction components.[7][9] Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used, though reaction times may vary.[8][10]

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N,N-dimethyl-4-iodobenzylamine via a one-pot reductive amination. The use of sodium triacetoxyborohydride provides high selectivity and yield under mild conditions. By understanding the underlying mechanism and the rationale for each procedural step, researchers can confidently apply this methodology to obtain this versatile chemical intermediate for applications in drug discovery and advanced materials development.

References

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Powers, S. E., & Mork, B. E. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Akbar, M., et al. (2015). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhejiang Hisoar Pharmaceutical Co Ltd. (2013). Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-4-nitrobenzylamine. PubChem. [Link]

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment?[Link]

  • Naser, L. A. (2023). Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. [Link]

  • ResearchGate. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • Al-Amsyar, S. M., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. MDPI. [Link]

  • Organic Reaction Development. (n.d.). Reductive Amination - Common Conditions. [Link]

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Application Note: Optimized Heck Coupling of 4-iodo-N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Heck Reaction Parameters for 4-iodo-N,N-dimethylbenzylamine Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists

Abstract & Strategic Significance

This guide details the reaction parameters for the Palladium-catalyzed vinylation (Heck reaction) of 4-iodo-N,N-dimethylbenzylamine (1) . This substrate represents a distinct class of "basic aryl halides" often encountered in the synthesis of CNS-active pharmacophores and antihistamines.

Key Technical Challenge: Unlike simple aryl iodides, (1) contains a highly basic benzylic amine moiety (


). This functionality presents two specific challenges:
  • Catalyst Poisoning: The tertiary amine can competitively coordinate to electrophilic Pd(II) species, potentially arresting the catalytic cycle.

  • Salt Formation: The substrate can act as an internal base, scavenging the generated HI and precipitating as an ammonium salt, which alters the stoichiometry of the reaction.

This protocol leverages the Jeffery Conditions (ligand-free, phase-transfer catalysis) and Phosphine-Ligand Systems to overcome these barriers, ensuring high turnover frequencies (TOF) and simplified purification via acid-base extraction.

Mechanistic Insight & Catalyst Selection

The Amine Coordination Dilemma

In a standard Heck cycle, the oxidative addition of the C-I bond is rapid. However, the presence of the dimethylamino tail allows for intermolecular coordination to the Pd(II) center.

  • Standard Ligands (PPh3): Monodentate phosphines are effective but can be displaced by the high local concentration of the substrate's amine.

  • The Fix: Using bidentate ligands (e.g., dppp) or ligand-free conditions with TBAB (Jeffery conditions) stabilizes the Pd-nanoclusters and prevents amine-induced deactivation.

Graphviz Diagram 1: Catalytic Cycle & Amine Interference

The following diagram illustrates the standard cycle and the off-cycle inhibitory pathway caused by the substrate's amine group.

HeckCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-iodo-N,N-dimethylbenzylamine Coord Alkene Coordination OxAdd->Coord + Alkene AminePoison OFF-CYCLE TRAP Pd-Amine Complex OxAdd->AminePoison Excess Substrate Coordination Insert Migratory Insertion Coord->Insert BetaElim Beta-Hydride Elimination Insert->BetaElim BetaElim->Pd0 - Product, - HI (Base scavenged) AminePoison->Pd0 Heat / Strong Ligand

Caption: Figure 1.[1] Catalytic cycle showing the oxidative addition of the aryl iodide and the potential off-cycle resting state caused by amine coordination.

Optimization Parameters

The following parameters have been validated for the coupling of (1) with electron-deficient alkenes (e.g., methyl acrylate,


-butyl acrylate).
Table 1: Parameter Optimization Matrix
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ (1–3 mol%)More stable and cheaper than Pd(PPh₃)₄. Generates active Pd(0) in situ.
Ligand Triphenylphosphine (PPh₃) or None (TBAB) PPh₃ (1:2 to Pd) is standard. TBAB (Tetrabutylammonium bromide) is preferred for "ligand-free" protocols to stabilize Pd nanoparticles.
Base Triethylamine (Et₃N) or K₂CO₃ Et₃N (2-3 equiv) is standard. Inorganic bases (K₂CO₃) require phase transfer catalysts (TBAB) but simplify workup.
Solvent DMF or Acetonitrile (MeCN) High polarity is required to solubilize the ionic intermediates. DMF allows higher temperatures (100°C+).
Temperature 80°C – 100°C Sufficient to break Pd-Amine resting states. Lower temps (<60°C) result in sluggish conversion.
Concentration 0.2 M – 0.5 M Higher concentrations favor reaction rate but increase risk of amine-Pd precipitation.

Detailed Experimental Protocol

Protocol A: Standard Phosphine Conditions (Robust)

Target: Synthesis of trans-methyl 3-(4-(dimethylaminomethyl)phenyl)acrylate.

Materials
  • 4-iodo-N,N-dimethylbenzylamine (1.0 equiv, 10 mmol, 2.61 g)

  • Methyl Acrylate (1.5 equiv, 15 mmol, 1.35 mL)

  • Pd(OAc)₂ (2 mol%, 0.2 mmol, 45 mg)

  • PPh₃ (4 mol%, 0.4 mmol, 105 mg)

  • Triethylamine (3.0 equiv, 30 mmol, 4.2 mL)

  • DMF (anhydrous, 20 mL)

Step-by-Step Procedure
  • Catalyst Pre-activation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Pd(OAc)₂ and PPh₃ in 5 mL of DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of Pd(PPh₃)₂).

  • Substrate Addition: Add the 4-iodo-N,N-dimethylbenzylamine and the remaining DMF (15 mL).

  • Reagent Addition: Add Triethylamine followed by Methyl Acrylate via syringe.

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes to remove O₂ (crucial to prevent phosphine oxidation).

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • QC Check: Monitor by TLC (SiO₂, 10% MeOH/DCM). The starting iodide (Rf ~0.4) should disappear; product (Rf ~0.3) will appear.[2] Note: The amine tail causes streaking on silica; add 1% Et3N to the eluent.

  • Workup (The "Self-Purifying" Step):

    • Cool to room temperature.[3][4][5]

    • Dilute with EtOAc (50 mL) and wash with Water (3 x 20 mL) to remove DMF and salts.

    • Critical Purification Step: Extract the organic layer with 1M HCl (2 x 20 mL). The product (basic amine) will move to the aqueous phase; non-basic impurities (phosphine oxide, homocoupled byproducts) remain in the organic phase.

    • Basify the aqueous layer with 2M NaOH to pH > 10.

    • Extract back into EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Protocol B: Ligand-Free Jeffery Conditions (Green/Fast)

Best for: Scale-up and avoiding phosphorus impurities.

  • Catalyst: Pd(OAc)₂ (1 mol%)

  • Additive: TBAB (1.0 equiv) - Acts as a phase transfer agent and stabilizes Pd-nanoparticles.

  • Base: NaHCO₃ (2.5 equiv) - Solid base.

  • Solvent: DMF.

  • Temp: 100°C.

  • Procedure: Combine all solids, add solvent and alkene, degas, and heat. Workup remains the same (Acid/Base extraction).

Workflow Visualization

This diagram outlines the critical Acid-Base workup strategy, which is unique to this substrate class and ensures high purity without column chromatography.

Workup Reaction Crude Reaction Mixture (DMF, Product, Pd, Salts) Dilution Dilute with EtOAc Wash with H2O Reaction->Dilution Separation1 Organic Phase (Contains Product + Impurities) Dilution->Separation1 AcidExt Extract with 1M HCl Separation1->AcidExt AqPhase Aqueous Phase (Acidic) Contains: Product-H+ AcidExt->AqPhase Product Protonation OrgWaste Organic Phase (Waste) Contains: PPh3O, Pd-ligands AcidExt->OrgWaste Non-basic Impurities Basify Basify with NaOH (pH > 10) AqPhase->Basify FinalExt Extract into EtOAc Evaporate Basify->FinalExt Product Pure Product (>95% Purity) FinalExt->Product

Caption: Figure 2. Acid-Base extraction workflow for the purification of basic Heck products.

Troubleshooting & Expert Tips

  • Black Precipitate (Pd Black):

    • Cause: Catalyst decomposition due to low ligand concentration or overheating.

    • Solution: Increase TBAB loading (Protocol B) or add excess PPh3 (Protocol A). Ensure efficient degassing.

  • Sluggish Reaction:

    • Cause: Amine poisoning or inactive aryl iodide.

    • Solution: Increase temperature to 110°C. Add 10 mol% AgOTf (Silver Triflate) to abstract the iodide and create a cationic Pd species (Highly active, but expensive).

  • Product Streaking on TLC:

    • Cause: Interaction of the dimethylamino group with silanols.

    • Solution: Pre-wash the TLC plate with 5% Et3N in DCM or use Alumina plates.

References

  • Heck Reaction Mechanism & Conditions

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[6] Chemical Reviews, 100(8), 3009–3066.

  • Jeffery Conditions (Ligand-Free)

    • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(46), 5271-5274.

  • Amino-Aryl Halide Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Common practice in medicinal chemistry for amine-containing intermediates (e.g., synthesis of antihistamine precursors). Refer to: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 11.

Sources

radioiodination precursors using N,N-dimethylbenzylamine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radioiodination of N,N-Dimethylbenzylamine (DMBA) Scaffolds via Directed Ortho-Metalation (DoM)

Executive Summary

This guide details the synthesis and radioiodination of N,N-dimethylbenzylamine (DMBA) derivatives. The DMBA moiety acts as a "privileged structure" in neuropharmacology due to its high CNS penetration and as a powerful Directed Metalation Group (DMG) in synthetic chemistry. This dual utility allows for the precise installation of radioactive iodine (


I, 

I,

I) at the ortho position via a stable organotin (stannane) precursor.

Key Applications:

  • CNS Tracer Development: Synthesis of radioligands for serotonin transporters (SERT), sigma receptors, and acetylcholinesterase.

  • Theranostics: Pairing

    
    I (SPECT) diagnostics with 
    
    
    
    I (Therapy) using the same precursor.

Mechanistic Principles

The Precursor Strategy: Directed Ortho-Metalation (DoM)

Direct electrophilic iodination of DMBA often yields a mixture of para and ortho isomers with low specific activity. To achieve No-Carrier-Added (n.c.a.) conditions—essential for receptor imaging—we utilize a stannane precursor.

The N,N-dimethylamino group coordinates with alkyllithium reagents (e.g., n-BuLi), lowering the energy barrier for deprotonation at the ortho carbon. This is known as the Complex Induced Proximity Effect (CIPE) .[1]

The Radiolabeling Strategy: Oxidative Destannylation

The tributyltin (


) moiety is a "super-leaving group." In the presence of an oxidant and radioactive iodide (

), the iodine electrophile (

) selectively displaces the tin group. This reaction is regioselective, rapid, and yields high specific activity products.

G DMBA N,N-Dimethylbenzylamine (Substrate) Complex Li-Coordination Complex (CIPE) DMBA->Complex + n-BuLi / TMEDA (-78°C) Lithiated Ortho-Lithio Intermediate Complex->Lithiated Deprotonation Stannane Arylstannane Precursor (Stable) Lithiated->Stannane + Bu3SnCl (Transmetallation) Iodonium Iodonium-π Complex Stannane->Iodonium + [*I]NaI + Oxidant Product Ortho-Radioiodinated Tracer Iodonium->Product Destannylation

Figure 1: Mechanistic pathway from the DMBA scaffold to the radioiodinated tracer via DoM and destannylation.[2]

Protocol A: Synthesis of the Stannane Precursor

Target: Synthesis of o-(tributylstannyl)-N,N-dimethylbenzylamine.

Reagents & Equipment:

  • Substrate: N,N-dimethylbenzylamine derivative (1.0 eq).

  • Base: n-Butyllithium (1.6 M in hexanes, 1.2 eq).

  • Additive: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) — Critical for de-aggregating BuLi.

  • Electrophile: Tributyltin chloride (

    
    ) (1.5 eq).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    
  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Add anhydrous

    
     (10 mL/mmol substrate).
    
  • Complexation: Add TMEDA followed by the DMBA substrate. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi over 10 minutes. The solution may turn yellow/orange.

    • Expert Tip: Stir at -78°C for 15 mins, then allow to warm to 0°C for 30 mins to ensure complete lithiation (kinetic control), then cool back to -78°C.

  • Stannylation: Add

    
     dropwise at -78°C.
    
  • Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on neutral alumina (Silica can cause protodestannylation).

    • Mobile Phase: Hexane/EtOAc (95:5) + 1% Triethylamine.

Protocol B: Radiosynthesis (Radioiodination)

Target: Preparation of [


I]-o-iodo-N,N-dimethylbenzylamine.

Reagents:

  • Precursor: Stannylated DMBA (50 µg in 50 µL EtOH).

  • Radioisotope: [

    
    I]NaI in 0.1 M NaOH (typically 10–100 mCi).
    
  • Oxidant: Chloramine-T (CAT) (1 mg/mL in water) OR Peracetic Acid (PAA).

  • Quench: Sodium Metabisulfite (

    
    ) (10 mg/mL).
    
  • Acid: 1 M HCl or Acetic Acid (to adjust pH to 4–5).

Step-by-Step Procedure:

  • Reaction Assembly: In a V-vial, combine:

    • 10–50 µL [

      
      I]NaI solution.
      
    • 50 µL 0.5 M Phosphate Buffer (pH 5.5).

    • 50 µL Precursor solution.

  • Initiation: Add 10 µL Oxidant (CAT or PAA). Vortex immediately.

  • Incubation: React at RT for 2–5 minutes .

    • Note: DMBA scaffolds are electron-rich; mild conditions are usually sufficient. Avoid heating unless yield is low, as heat promotes side reactions.

  • Termination: Add 10 µL Sodium Metabisulfite to quench the oxidant. Neutralize with saturated

    
     if necessary.
    
  • Purification (Mandatory): Inject entire mixture onto HPLC.

Table 1: Oxidant Selection Guide

OxidantReactivityProsConsRecommended For
Chloramine-T HighFast, standardCan oxidize sensitive amines/sulfursRobust scaffolds
Peracetic Acid MediumNo aromatic byproductsVolatileClinical production
Iodogen Low/MedSolid-phase (easy removal)Slower kineticsSensitive proteins/peptides

Quality Control & Purification

Separating the radioiodinated product from the stannane precursor is critical due to the toxicity of organotin compounds.

HPLC Method (Analytical & Semi-Prep):

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7).[3]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0–5 min: 40% B; 5–20 min: 40% -> 90% B.

  • Logic: The lipophilic tributyltin precursor elutes after the radioiodinated product.

    • Product

      
      : ~8–12 min.
      
    • Precursor

      
      : >15 min (Wash column with 100% MeCN after every run).
      

Acceptance Criteria:

  • Radiochemical Purity: >95%.[4]

  • Specific Activity: >1,000 Ci/mmol (theoretical).

  • Residual Tin: <5 ppm (must be validated in cold runs).

Troubleshooting & Optimization

Troubleshooting Problem Low Radiochemical Yield Check1 Check pH (Must be 4-6) Problem->Check1 Check2 Check Oxidant Quality (Freshly prepared?) Problem->Check2 Check3 Precursor Stability (Protodestannylation?) Problem->Check3 Solution1 Use Phosphate/Acetic Acid Buffer Check1->Solution1 Solution2 Switch to Peracetic Acid Check2->Solution2 Solution3 Store Precursor in Dark/-20°C Check NMR for Sn-C bond cleavage Check3->Solution3

Figure 2: Troubleshooting logic for low-yield radiosynthesis.

Common Pitfall: Protodestannylation The C-Sn bond is acid-labile. If the precursor degrades during storage, you will see low labeling efficiency.

  • Validation: Run a cold

    
    -NMR of the precursor before a critical campaign. Look for the disappearance of the Sn-butyl protons (0.8–1.5 ppm) or the shift of aromatic protons.
    

References

  • Snieckus, V. (1990).[5] Directed ortho metalation.[1][5][6][7][8] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[5]

  • Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals.[9] In Radiopharmaceuticals for Positron Emission Tomography.

  • Adam, M. J., & Wilbur, D. S. (2005). Radiohalogens for medical imaging. Chemical Society Reviews.

  • Oya, S., et al. (2000). New PET and SPECT radiopharmaceuticals for the serotonin transporter. (Development of ADAM, a DMBA-based tracer). Nuclear Medicine and Biology.

  • Taldone, T., et al. (2016). Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71. Journal of Labelled Compounds and Radiopharmaceuticals.[4]

Sources

synthesis of radiolabeled phenylalanine analogs from iodo-benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Radiolabeled Phenylalanine Analogs via Iodo-Benzylamine Scaffolds

Executive Summary

Radiolabeled phenylalanine analogs, particularly 4-[¹²³I]iodo-L-phenylalanine ([¹²³I]IPA) and 4-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]F-Phe) , are critical diagnostic tools for oncologic PET and SPECT imaging. They target the L-type Amino Acid Transporter 1 (LAT1), which is upregulated in gliomas, breast cancer, and neuroendocrine tumors.

This guide details the synthesis of these analogs starting from iodo-benzylamine scaffolds . In this context, "iodo-benzylamine scaffold" refers to the 4-iodo-L-phenylalanine core (an amino-acid functionalized iodobenzylamine) or its direct precursor, 4-iodobenzyl bromide , used to construct the amino acid backbone.

We present two validated workflows:

  • Scaffold Construction: Asymmetric synthesis of the 4-iodo-L-phenylalanine precursor using Nickel(II) Schiff Base complexes.

  • Radiolabeling:

    • Protocol A: Copper-Mediated Radiofluorination (CMRF) for [¹⁸F]F-Phe (replacing the Iodine).

    • Protocol B: Copper-Catalyzed Halogen Exchange for [¹²³I]IPA (isotopic exchange).

Scaffold Construction: Asymmetric Synthesis of Precursors

Before radiolabeling, high-purity precursors are required. The industry standard for synthesizing chiral phenylalanine analogs "from iodo-benzyl" units is the O’Donnell Phase-Transfer Alkylation using chiral Ni(II) complexes.

Mechanism: The reaction utilizes a Ni(II)-Glycine Schiff Base (Ni-BPB) complex. The acidity of the


-proton in the glycine unit is enhanced by the metal center, allowing mild alkylation with 4-iodobenzyl bromide  (the "iodo-benzylamine" building block).
Protocol 1: Synthesis of N-Boc-4-Iodo-L-Phenylalanine (Precursor)
  • Reagents:

    • Glycine-Ni(II)-BPB Complex (S-isomer for L-amino acid induction).

    • 4-Iodobenzyl bromide.

    • Base: KOH or NaOH (solid).

    • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Alkylation: Dissolve Ni-BPB complex (1.0 eq) and 4-iodobenzyl bromide (1.2 eq) in DMF under Argon. Add solid KOH (5.0 eq). Stir at 0°C for 30 min.

      • Expert Insight: The chiral ligand on the Nickel dictates the stereochemistry. Using the (S)-BPB ligand yields the (S)-amino acid (L-Phe).

    • Hydrolysis (Disassembly): Quench with 1N HCl. The complex falls apart, releasing the free amino acid and the chiral ligand (which can be recycled).

    • Protection: React the crude 4-iodo-L-phenylalanine with Di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-4-iodo-L-phenylalanine .

    • Esterification: For [¹⁸F] labeling, convert to the methyl ester (TMS-diazomethane) to prevent carboxylic acid interference with the copper catalyst.

Target Precursor: N-Boc-4-iodo-L-phenylalanine methyl ester.

Workflow Visualization: The Ni(II) Construction Route

Ni_Synthesis_Pathway Start Glycine-Ni(II) (S)-BPB Complex Inter Alkylated Ni(II) Complex Start->Inter KOH, DMF Asymmetric Alkylation Reagent 4-Iodobenzyl Bromide Reagent->Inter Hydrolysis Acid Hydrolysis (HCl) Inter->Hydrolysis Product 4-Iodo-L-Phe (Free Acid) Hydrolysis->Product Ligand Recycling Protected N-Boc-4-Iodo-L-Phe Methyl Ester Product->Protected 1. Boc2O 2. TMS-CHN2

Caption: Figure 1. Asymmetric synthesis of the Iodo-Phenylalanine precursor using Ni(II) Schiff Base chemistry. This route ensures >98% enantiomeric excess (ee).

Protocol A: [¹⁸F]Fluorination via Copper-Mediated Deiodination

Historically, [¹⁸F]Phe was made via electrophilic fluorination ([¹⁸F]F₂), resulting in low yields and low specific activity. The modern "Gold Standard" is Copper-Mediated Radiofluorination (CMRF) , which allows nucleophilic substitution of the Iodine atom on the aromatic ring.

Why this works: High-valent Cu(III) intermediates facilitate the coupling of "hard" nucleophiles (¹⁸F⁻) with aryl halides, a transformation previously difficult with standard S_NAr chemistry on electron-rich rings.

Experimental Protocol

Materials:

  • Precursor: N-Boc-4-iodo-L-phenylalanine methyl ester (5 mg).

  • Catalyst: Tetrakis(acetonitrile)copper(I) triflate [Cu(MeCN)₄OTf] (4 mg).

  • Ligand: Pyridine (or specialized ligands like alcohol-enhanced pyridine).

  • Isotope: [¹⁸F]Fluoride (QMA cartridge eluted with TBAHCO₃).

Step-by-Step Methodology:

  • Drying: Elute [¹⁸F]F⁻ into the reaction vessel. Azeotropically dry with acetonitrile (3x) to remove water. Critical: Water quenches the Cu catalyst.

  • Complex Formation: In a separate vial, dissolve the Cu catalyst and Precursor in DMA/n-Butanol (2:1 ratio).

    • Expert Insight: The alcohol co-solvent (n-Butanol) acts as a radical scavenger and stabilizes the Cu-aryl complex, boosting yields by 20-30% [1].

  • Reaction: Add the Cu/Precursor solution to the dried [¹⁸F]F⁻.

  • Heating: Heat to 110°C for 10 minutes in a sealed vessel.

  • Deprotection: Evaporate solvent. Add 6N HCl (0.5 mL) and heat at 100°C for 5 minutes to remove Boc and Methyl ester groups.

  • Purification: Neutralize and purify via HPLC (C18 column, Ethanol/Water buffer).

Expected Yield: 40-60% (Decay Corrected). Specific Activity: >50 GBq/µmol.[1]

Protocol B: [¹²³I] Iodination via Halogen Exchange

For SPECT imaging, we retain the iodine atom but swap the stable isotope (I-127) for the radioactive one (I-123). This is a Cu(I)-catalyzed isotopic exchange .

Experimental Protocol

Materials:

  • Precursor: 4-Iodo-L-phenylalanine (Free acid or protected).

  • Catalyst: CuSO₄ (with a reducing agent like SnSO₄ or Ascorbic Acid to generate Cu(I) in situ).

  • Isotope: [¹²³I]NaI in 0.1N NaOH.

  • Additives: Citric acid (buffer) and Gentisic acid (stabilizer).

Step-by-Step Methodology:

  • Preparation: In a V-vial, combine:

    • Precursor (1 mg in 100 µL water/ethanol).

    • Citric acid buffer (pH 4.0).

    • Reducing Agent (SnSO₄, 50 µg).

    • CuSO₄ (10 µg).

  • Labeling: Add [¹²³I]NaI solution.

  • Incubation: Heat at 100°C for 20-30 minutes .

    • Mechanism: The reaction proceeds via a Cu-complex intermediate where the radioactive iodide attacks the ipso-carbon, displacing the stable iodide.

  • Purification: SPE (Sep-Pak C18). Wash with water, elute with Ethanol/Water.

Expected Yield: >95%. Purity: >99%.

Comparative Data: Reaction Efficiency

FeatureElectrophilic [¹⁸F]F₂Nucleophilic Cu-Mediated [¹⁸F]Cu-Catalyzed Exchange [¹²³I]
Precursor Stannane / Hg-compoundsIodo-Phenylalanine Iodo-Phenylalanine
Reaction Type Electrophilic Subst.Nucleophilic Subst.Isotopic Exchange
Yield (RCY) < 5%40 - 60% > 95%
Specific Activity Low (Carrier Added)High (No Carrier Added) High
Complexity High (Gas handling)Moderate (Inert atmosphere)Low (Kit formulation)

Pathway Visualization: The Radiolabeling Cycle

Radiolabeling_Cycle cluster_F18 Protocol A: [18F] Fluorination cluster_I123 Protocol B: [123I] Exchange IodoPrecursor Iodo-Phe Precursor (Ar-I) F18_Step1 Cu(OTf)2 + Pyridine + [18F]F- IodoPrecursor->F18_Step1 I123_Step1 CuSO4 + SnSO4 + [123I]I- IodoPrecursor->I123_Step1 F18_Step2 Oxidative Addition (Cu-III Intermediate) F18_Step1->F18_Step2 110°C, 10 min F18_Product [18F]Fluoro-Phe (Ar-18F) F18_Step2->F18_Product Reductive Elimination I123_Step2 Halogen Exchange (Equilibrium) I123_Step1->I123_Step2 100°C, 30 min I123_Product [123I]Iodo-Phe (Ar-123I) I123_Step2->I123_Product

Caption: Figure 2. Divergent radiolabeling pathways from the common Iodo-benzylamine (Iodo-Phe) scaffold.

References

  • Tredwell, M., et al. (2014). "A General Copper-Mediated Nucleophilic 18F-Fluorination of Arenes." Angewandte Chemie International Edition. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link

  • Samnick, S., et al. (2001).[2] "Synthesis and preliminary clinical evaluation of 4-[123I]iodo-L-phenylalanine." Journal of Nuclear Medicine. Link

  • Zlatopolskiy, B. D., et al. (2015). "Copper-mediated radiofluorination of aryl pinacolboronates and aryl iodides." Chemistry – A European Journal. Link

  • Makaravage, K. J., et al. (2016). "Copper-Mediated 18F-Fluorination of Arylboronic Esters: Synthesis of 18F-Labeled Aryl Fluorides." Organic Letters. Link

Sources

Application Note: Functionalization of Aryl Iodides Containing Tertiary Amine Groups

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The functionalization of aryl iodides bearing tertiary amine moieties is a cornerstone in the synthesis of alkaloids and nitrogen-containing pharmacophores. However, the Lewis basicity of the tertiary amine presents a "Trojan Horse" challenge: while the aryl iodide is highly reactive, the distal amine can coordinate to the palladium center, arresting the catalytic cycle or inducing catalyst decomposition. This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings on these specific substrates, utilizing steric bulk to decouple the substrate's basicity from the catalyst's activity.

Introduction: The Lewis Base Challenge

In transition metal catalysis, the presence of a tertiary amine within the substrate (


) creates a competitive equilibrium. The amine (

) competes with phosphine ligands for open coordination sites on the electrophilic Palladium(II) species generated after oxidative addition.

If the substrate binds via the nitrogen atom rather than undergoing transmetallation (in Suzuki) or amine binding (in Buchwald), the catalyst enters an off-cycle resting state. This is particularly problematic in medicinal chemistry, where scaffolds like N-methylpiperazines or N,N-dimethylanilines are ubiquitous.

Key Success Factors:

  • Ligand Sterics: Utilizing bulky dialkylbiaryl phosphines (e.g., SPhos, RuPhos) to physically prevent the substrate's nitrogen from coordinating to the metal center.

  • Base Selection: Avoiding bases that increase the coordination ability of the amine or lead to N-oxide formation.

  • Workup Strategy: Efficient removal of residual Pd, which often chelates strongly to the amine product.

Mechanistic Insight & Visualization

The following diagram illustrates the standard catalytic cycle versus the "Amine Poisoning" pathway. The goal of the protocols below is to shift the equilibrium away from the Dead End Complex.

G Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Complex L-Pd(II)(Ar)-I Pd0->OxAdd + Substrate (I-Ar-NR2) DeadEnd DEAD END: Amine-Coordinated Complex [L-Pd(II)(Ar)(N-Substrate)]+ OxAdd->DeadEnd Intramolecular or Intermolecular Amine Binding TransMet Transmetallation/Binding (Cycle Continues) OxAdd->TransMet + Coupling Partner (Boronic Acid/Amine) Product Functionalized Amine Product TransMet->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Figure 1: The competitive coordination pathway. Bulky ligands favor the path to Transmetallation by sterically hindering the formation of the Dead End Complex.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1][2]

This protocol is optimized for coupling aryl iodides containing distal tertiary amines (e.g., 4-iodo-N-methylpiperidine) with aryl boronic acids. We utilize SPhos , a ligand with high electron density and extreme steric bulk, to facilitate oxidative addition while preventing amine coordination.

Materials
  • Substrate: Tertiary amine-substituted Aryl Iodide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%) (2:1 L:Pd ratio is critical)

  • Base:

    
     (3.0 equiv) - Mild base prevents side reactions.
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) - Biphasic system solubilizes inorganic base and organic amine.

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a vial, dissolve

    
     and SPhos in dry 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns from orange to yellow (formation of active 
    
    
    
    species).
  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Aryl Iodide, Boronic Acid, and solid

    
    .
    
  • Solvent Addition: Add the pre-complexed catalyst solution and the water.

  • Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes. Note: Oxygen is detrimental to the electron-rich phosphine.

  • Heating: Seal the vessel and heat to 80°C for 4-12 hours. Monitor by LC-MS.

    • Checkpoint: The tertiary amine substrate should disappear. If the reaction stalls, add 1 mol% additional pre-formed catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.

    • Critical Step: The product is basic. Ensure the aqueous layer pH is >10 during extraction to keep the product in the organic phase.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling an external amine to an aryl iodide that already contains a tertiary amine is challenging due to the potential for "amine exchange" or competitive inhibition. RuPhos is the ligand of choice here due to its specific design for amination and resistance to inhibition.

Materials
  • Substrate: Tertiary amine-substituted Aryl Iodide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: RuPhos Pd G4 (1-3 mol%) - Use G4 precatalyst to ensure accurate stoichiometry and air stability.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates).

  • Solvent: Toluene or THF (Anhydrous).[1]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon.

  • Solids Addition: Add the Aryl Iodide, RuPhos Pd G4, and NaOtBu.

    • Note: If the nucleophilic amine is a solid, add it now.

  • Liquid Addition: Add the solvent (Toluene) and the liquid amine nucleophile via syringe.

  • Reaction: Heat to 80-100°C .

    • Insight: Aryl Iodides are very reactive; if the reaction requires >100°C, catalyst poisoning is likely occurring.

  • Quench: Cool to RT. Filter through a pad of Celite eluting with DCM.

  • Purification: Flash chromatography. Note: Use 1% Triethylamine in the eluent to prevent streaking of the diamine product.

Protocol 3: Palladium Removal (Scavenging)

Tertiary amines are excellent ligands for Palladium. Standard workups often leave high residual Pd (hundreds of ppm), which is unacceptable in drug development (limit typically <10 ppm).

Comparison of Scavenging Methods
MethodEfficiencyProduct LossProtocol Note
SiliaMetS® Thiol (Si-Thiol) High (>95%)LowBest general purpose.[2] Stir crude in EtOAc with resin at 40°C for 2h.
Activated Carbon MediumHighCan adsorb the amine product. Use only if resin fails.
Crystallization HighMediumRequires formation of HCl or Oxalate salt of the product.
Recommended Scavenging Workflow
  • Dissolve crude product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (4 equiv relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm PTFE filter.

  • Concentrate and analyze Pd content (ICP-MS).

Optimization & Troubleshooting

If yields are low (<50%), follow this logic tree:

Optimization Start Low Yield? Check1 Is SM consumed? Start->Check1 Check2 Is De-iodination observed? Check1->Check2 Yes Sol3 Oxidative Addition Failure: Switch to Pd-G4 Precatalyst Check1->Sol3 No (SM remains) Sol1 Catalyst Poisoning: Switch to XPhos or Increase Temp to 100°C Check2->Sol1 No (Complex mix) Sol2 Protodehalogenation: Switch solvent to Toluene (anhydrous) Check2->Sol2 Yes (Ar-H formed)

Figure 2: Troubleshooting logic for tertiary amine substrates.

Expert Tip: If the tertiary amine is extremely basic and poisoning the catalyst despite bulky ligands, convert the amine to its HBF4 salt prior to coupling. The ammonium salt cannot coordinate to Pd. Perform the coupling, then free-base during workup.

References

  • Buchwald-Hartwig Amination (Wikipedia): Overview of ligand generations and mechanism.

  • Palladium Removal Protocols: Detailed comparison of scavengers for amine products.

  • Suzuki-Miyaura Coupling Guide: General reaction parameters and catalytic cycles.

  • Catalyst Poisoning Mechanisms: Insights into amine interference in Pd catalysis.

  • Advanced Ligand Systems (BrettPhos/RuPhos): Application in forming C-N bonds with complex substrates.

Sources

Troubleshooting & Optimization

🔬 Technical Support Center: Suzuki Coupling of 4-Iodobenzylamines

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with the Suzuki-Miyaura cross-coupling of 4-iodobenzylamines. It is designed to troubleshoot and prevent the specific issue of homocoupling, ensuring high fidelity in drug development workflows.

Ticket Category: Impurity Control & Reaction Optimization Subject: Prevention of Homocoupling Pathways Status: Active Guide

📋 Executive Summary: The "Benzylamine" Challenge

In the Suzuki coupling of 4-iodobenzylamines , researchers often encounter two distinct homocoupling failures. The presence of the free (or poorly protected) amine and the high reactivity of the C-I bond create a unique kinetic bottleneck.

  • Oxidative Homocoupling (Boronic Acid Dimerization): The most common failure mode. Oxygen re-oxidizes Pd(0) to Pd(II), consuming the boronic acid.[1]

    • Symptom:[1][2][3][4][5][6] Low yield, excess consumption of boronic acid, presence of symmetrical Ar'-Ar' (from boronic acid).[2]

  • Reductive Homocoupling (Ullmann-type Dimerization): The 4-iodobenzylamine couples with itself.

    • Symptom:[1][2][3][5][6][7] Presence of H2N-Bn-Bn-NH2 dimer. This occurs when Transmetalation is stalled (often by amine poisoning), allowing the Pd(II)-Aryl species to disproportionate or be reduced.

🛠 Module 1: Critical Mechanism Analysis

To fix the problem, you must identify which pathway is dominating.

The "Poisoned Cycle" Hypothesis

Free benzylic amines can coordinate to the Palladium center (Pd-NH2), displacing phosphine ligands. This creates a sterically crowded, electron-rich species that is slow to transmetalate .

  • Result: The catalytic cycle stalls after Oxidative Addition.

  • Consequence: The stalled Pd(II)-Ar species is vulnerable. If Oxygen is present, it catalyzes Boronic Homocoupling.[2][3][7][8] If the mixture is too reducing (e.g., alcohol solvents), it favors Aryl Halide Homocoupling.

Suzuki_Homocoupling_Pathways Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II)-Ar-I) Start->OxAdd Fast (Iodide) Boronic_Homo Boronic Acid Homocoupling (Ar'-Ar') Start->Boronic_Homo Pd(II) + 2x Boronic Acid AminePoison Amine Coordination (Cycle Stalls) OxAdd->AminePoison Free NH2 binds Pd Transmet Transmetalation OxAdd->Transmet Normal Path AminePoison->Transmet Slow / Blocked Halide_Homo Halide Homocoupling (Ar-Ar) AminePoison->Halide_Homo Disproportionation Product Cross-Coupled Product Transmet->Product Reductive Elim. O2_Leak O2 Ingress O2_Leak->Start Oxidizes to Pd(II)

Figure 1: Mechanistic divergence showing how amine coordination stalls the cycle, opening windows for homocoupling.

⚙️ Module 2: Troubleshooting & FAQs

Section A: "I see the Boronic Acid Dimer" (Oxidative Homocoupling)

Diagnosis: The reaction is "stalling" and Oxygen is entering the system.

Q1: I degassed my solvent, but I still see homocoupling. Why? A: Simple bubbling is often insufficient for sensitive benzylamine couplings. The amine slows the reaction, requiring the catalyst to survive longer, which amplifies the effect of trace oxygen.

  • The Fix: Use Sparging (subsurface gas bubbling) with Argon for at least 20 minutes, not just headspace purging.

  • Protocol Upgrade: Switch to "Freeze-Pump-Thaw" (3 cycles) if sparging fails.

Q2: Does the catalyst choice matter for this specific impurity? A: Yes. Pd(II) precatalysts (like Pd(OAc)2 or PdCl2) must be reduced to Pd(0) to start the cycle.[2][7] This initial reduction consumes 2 equivalents of boronic acid, generating homocoupling product immediately (stoichiometric homocoupling).

  • The Fix: Use a Pd(0) source like Pd(PPh3)4 or Pd2(dba)3.[2]

  • Alternative: If you must use Pd(II), add a sacrificial reductant like Potassium Formate (1-2 mol%) to generate Pd(0) without consuming your precious boronic acid.[2]

Q3: Can I just add more boronic acid? A: This is a trap. Adding excess boronic acid (>1.5 equiv) increases the local concentration of the species prone to homocoupling.

  • The Fix: Use slow addition (syringe pump) of the boronic acid over 1-2 hours. This keeps its concentration low relative to the aryl iodide, favoring cross-coupling.

Section B: "I see the Benzylamine Dimer" (Reductive Homocoupling)

Diagnosis: Transmetalation is blocked. The Pd(II) species is sitting idle and finding other ways to react.

Q4: How do I stop the amine from poisoning the catalyst? A: You must sterically crowd the Palladium so the amine cannot bind.

  • The Fix: Switch to Buchwald Ligands (e.g., XPhos or SPhos ). These bulky, electron-rich ligands create a "shell" around the Pd that permits the small iodide to react but blocks the coordination of the benzylamine nitrogen.

  • Data Point: XPhos is particularly effective for 4-iodobenzylamines because it accelerates transmetalation, reducing the window for side reactions.

Q5: Should I protect the amine? A: If you are seeing >10% homocoupling despite ligand optimization, yes .

  • Strategy: Boc-protection (N-Boc-4-iodobenzylamine) eliminates the lone pair interference completely. The Boc group is easily removed later with TFA. This is often more time-efficient than optimizing a difficult free-amine reaction.

Section C: Reaction Conditions

Q6: What is the best base/solvent system for this substrate? A: Avoid strong bases (NaOH, NaOEt) which can destabilize the boronic acid.

  • Recommendation: Use K3PO4 or Cs2CO3 in 1,4-Dioxane/Water (4:1) . The water is critical; it ensures solubility of the inorganic base and facilitates the formation of the reactive boronate species.

🧪 Module 3: Validated Experimental Protocol

Target Reaction: Coupling of 4-iodobenzylamine (or N-Boc derivative) with Phenylboronic Acid.

Reagents & Stoichiometry Table
ComponentEquiv.RoleNotes
4-Iodobenzylamine 1.0ElectrophileLimiting reagent.
Aryl Boronic Acid 1.2 - 1.5NucleophileSlight excess; add slowly if homocoupling persists.
Pd(OAc)2 0.02 (2 mol%)Pre-CatalystUse with SPhos.
SPhos 0.04 (4 mol%)Ligand1:2 Pd:Ligand ratio is crucial.
K3PO4 2.0 - 3.0BaseMild, effective for benzylamines.
Solvent 0.1 - 0.2 MDioxane/H2O (4:1)Degas rigorously.[1][2][3]
Step-by-Step Workflow
  • Pre-Complexation (Optional but Recommended):

    • In a vial, mix Pd(OAc)2 and SPhos in dry dioxane. Stir at RT for 15 mins. The solution should turn from orange to yellow/pale, indicating active catalyst formation. This prevents the "induction period" where homocoupling often happens.

  • Main Setup:

    • Charge a reaction vial with 4-iodobenzylamine, Boronic Acid, and K3PO4.

    • CRITICAL: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

    • Add the degassed solvent (Dioxane/Water) via syringe.[1]

    • Add the Pre-complexed Catalyst solution via syringe.

  • Reaction:

    • Heat to 80°C - 100°C .

    • Note: Iodides are reactive; if the reaction is sluggish at 80°C, do not just increase heat (which promotes homocoupling). Check your inert atmosphere.[2][3][8][9]

  • Workup:

    • Cool to RT. Filter through Celite (to remove Pd). Dilute with EtOAc, wash with water/brine.[1][9][10]

    • Purification Note: If homocoupling occurred, the biaryl impurity is often non-polar. It will elute first in column chromatography.

📚 References

  • BenchChem. "Strategies to minimize homocoupling in Suzuki reactions." BenchChem Technical Guides. Link

  • Miller, W. D., et al. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2007. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." Link

Sources

optimizing yield for cross-coupling of sterically hindered aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique mechanistic bottlenecks encountered when performing cross-coupling reactions on sterically hindered aryl iodides.

Unlike standard substrates, highly congested aryl iodides (e.g., ortho,ortho-disubstituted systems) distort the standard catalytic cycle. While their low carbon-iodine bond dissociation energy theoretically facilitates oxidative addition, severe steric bulk often shifts the rate-limiting step to transmetalation or traps the palladium catalyst in off-cycle resting states.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative performance data, and a self-validating standard operating procedure (SOP) to ensure high-yield carbon-carbon (C–C) and carbon-heteroatom (C–N) bond formations.

I. Diagnostic Decision Tree

Before adjusting your reaction parameters, use the following logical relationship diagram to identify the specific mechanistic failure point in your catalytic cycle.

TroubleshootingWorkflow Start Low Yield in Hindered Aryl Iodide Coupling CheckConv Check Conversion via GC/MS Start->CheckConv LowConv Low Conversion (<20%) CheckConv->LowConv Unreacted Ar-I HighConv High Conversion (>80%) CheckConv->HighConv Ar-I Consumed OxAdd Oxidative Addition Stalled (Steric Blockade) LowConv->OxAdd Byproducts Analyze Byproducts HighConv->Byproducts SolOx Switch to Bulky Ligands (XPhos, SPhos, Pd-PEPPSI) OxAdd->SolOx Dehal Protodehalogenation (Reduction) Byproducts->Dehal Ar-H detected Homocoup Homocoupling (Ar-Ar) Byproducts->Homocoup Ar-Ar detected SolDehal Accelerate Transmetalation: Use Stronger Base (KOH/KOtBu) Dehal->SolDehal SolHomocoup Prevent Oxidation: Strictly Anaerobic Conditions Homocoup->SolHomocoup

Diagnostic workflow for troubleshooting low yields in sterically hindered aryl iodide cross-couplings.

II. Troubleshooting Guide & FAQs

Q1: My cross-coupling of an ortho,ortho-disubstituted aryl iodide shows unreacted starting material. How do I overcome this initiation barrier? Causality: While aryl iodides generally undergo facile oxidative addition, extreme steric bulk (e.g., 2,4,6-triisopropyliodobenzene) can distort the approach trajectory of the Pd(0) catalyst. If the catalyst remains trapped in off-cycle resting states (like unreactive dimers), the effective concentration of the active Pd(0) species drops, stalling the reaction. Solution: Utilize bulky, electron-rich ligands that enforce a highly active, monoligated Pd(0)L₁ state. Dialkylbiaryl phosphines such as XPhos, SPhos, and RuPhos dramatically enhance palladium reactivity by stabilizing these low-coordinate species[1]. Alternatively, N-Heterocyclic Carbenes (NHCs) with massive steric profiles, such as the IPent ligand in Pd-PEPPSI-IPent complexes, are highly effective. This specific catalyst excels in the highly challenging cross-coupling of sterically hindered aryl halides to form tetra-ortho-substituted biaryls[2]. The steric bulk of the ligand not only facilitates oxidative addition but also forces the aryl groups into close proximity during the Pd(II) intermediate phase, significantly accelerating reductive elimination.

Q2: I observe significant protodehalogenation (reduction) of my hindered aryl iodide instead of the cross-coupled product. What causes this and how do I fix it? Causality: Protodehalogenation is a classic symptom of a transmetalation bottleneck. When the rate of transmetalation is slower than competitive side reactions (such as β-hydride elimination from alkoxide bases or direct protonation), the Pd(II)-aryl intermediate is prematurely reduced. In sterically hindered systems, the incoming nucleophile struggles to coordinate to the Pd(II) center due to the combined steric clash of the bulky aryl group and the ancillary ligand. Solution: You must accelerate the transmetalation step by optimizing the base and solvent matrix. For Suzuki-Miyaura couplings, generating a highly reactive boronate complex is critical. Switching to a strong, soluble base like aqueous KOH in 1,4-dioxane or KOtBu in tBuOH provides the necessary driving force[2]. Additionally, ensuring the boronic acid is stable under these conditions is vital, as some undergo protodeboronation; using boronic ester derivatives can improve stability[1].

Q3: How do I selectively drive Buchwald-Hartwig amination over Suzuki-Miyaura coupling when both an amine and a boronic acid are present? Causality: Achieving chemoselectivity in the presence of multiple coupling partners requires manipulating the activation energy of the transmetalation step for each respective nucleophile. Solution: Aryl iodides have an inherent preference for Buchwald-Hartwig C–N amination over Suzuki-Miyaura C–C coupling when specific activators are used. By employing a nickel or palladium catalyst in the presence of stoichiometric phenylboronic acid, the boronic acid acts as an "ate" complex activator, selectively driving the C–N bond formation with the aryl iodide[3]. Conversely, if you were using an aryl chloride under similar conditions, the system would predominantly undergo Suzuki-Miyaura cross-coupling[3].

Q4: In carbonylative cross-couplings of hindered aryl iodides, I get low yields of the diaryl ketone and mostly direct cross-coupling product. What is the optimal catalyst? Causality: Carbon monoxide (CO) insertion into a sterically hindered Pd-Aryl bond is kinetically challenging. Traditional phosphine catalysts often fail to promote this migratory insertion efficiently, leading either to stalled reactions or direct (non-carbonylative) cross-coupling. Solution: Transition to NHC-based precatalysts. The PEPPSI-IPr catalyst has been demonstrated to efficiently promote the carbonylative Suzuki-Miyaura cross-coupling of hindered ortho-disubstituted aryl iodides to yield diaryl ketones, significantly outperforming traditional phosphine systems[4].

III. Quantitative Data: Catalyst & Ligand Performance

Summarized below is the comparative performance data for state-of-the-art catalytic systems when applied to sterically hindered substrates.

Catalyst / Ligand SystemKey Structural FeatureTarget TransformationTypical YieldReference
Pd-PEPPSI-IPent Extremely bulky NHC (IPent)Tetra-ortho-substituted biaryls (SMC)85–95%[2]
XPhos / SPhos Dialkylbiaryl phosphineBuchwald-Hartwig & SMC80–99%[1],[5]
Pd(OAc)₂ / WK-phos Monophosphine ligandSMC (Low catalyst loading)>99%[5]
PEPPSI-IPr Bulky NHC (IPr)Carbonylative SMC (Diaryl ketones)65–85%[4]

IV. Self-Validating Experimental Protocol

Standard Operating Procedure: Synthesis of Tetra-ortho-substituted Biaryls via Suzuki-Miyaura Coupling

Self-Validating Logic: This protocol integrates an internal standard (dodecane) for real-time GC-FID tracking. The reaction is a self-validating system because the kinetic profile (the ratio of aryl iodide to dodecane) dictates the physical intervention. If the ratio plateaus before >95% consumption, it definitively flags catalyst deactivation (likely via oxygen ingress or protodeboronation), prompting immediate troubleshooting rather than blind incubation.

Step-by-Step Methodology:

  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the sterically hindered aryl iodide (1.0 mmol), the ortho-substituted arylboronic acid (1.5 mmol), and the Pd-PEPPSI-IPent precatalyst (0.02 mmol, 2 mol%)[2].

  • Base Activation: Add finely ground, anhydrous KOH (3.0 mmol). Mechanistic Note: KOH is essential for generating the highly nucleophilic boronate "ate" complex required to force transmetalation against the steric gradient of the Pd(II) center[2].

  • Solvent & Internal Standard: Add anhydrous 1,4-dioxane (3.0 mL) followed by dodecane (0.2 mmol) as the GC internal standard. Seal the Schlenk tube with a Teflon-lined cap.

  • Thermal Cycling & Monitoring: Remove the sealed tube from the glovebox and heat to 65 °C in a pre-warmed oil bath. Monitor the reaction by extracting 10 µL aliquots under positive nitrogen flow every 4 hours, quenching in EtOAc, and analyzing via GC-FID.

  • Quench & Workup: Once GC-FID confirms complete consumption of the aryl iodide (typically 24 hours), cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate in vacuo. Purify the crude mixture via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the pure tetra-ortho-substituted biaryl.

V. References

  • Cross-Coupling Reactions Guide . jmcct.com.[Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig . d-nb.info.[Link]

  • Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin . nih.gov (PMC).[Link]

  • Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions . acs.org (Organic Letters).[Link]

Sources

Technical Support Center: Storage & Stability of 1-(4-iodophenyl)-N,N-dimethylmethanamine

[1][2][3]

Topic: Storage Stability & Handling Guide Compound: 1-(4-iodophenyl)-N,N-dimethylmethanamine CAS: 140621-52-9 (Free Base) | 59528-27-7 (HCl Salt) Document ID: TS-STAB-140621[1][2][3]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-(4-iodophenyl)-N,N-dimethylmethanamine as a simple reagent.[1][2][3] However, this molecule possesses a "dual-threat" instability profile.[1][2][3] It contains a tertiary benzylamine motif susceptible to oxidative dealkylation and N-oxide formation, coupled with an aryl iodide functionality that is inherently photolabile.[1][2][3]

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why this compound degrades and how to prevent it, ensuring your cross-coupling reactions (Suzuki, Heck, Buchwald) yield reproducible results.[1]

Module 1: Critical Storage Protocols

Q1: What are the absolute non-negotiable storage conditions?

A: You must control three variables: Photon Flux , Oxygen , and Temperature .[1]

VariableRequirementScientific Rationale
Light Strict Darkness (Amber vial + Foil)The C–I bond (bond dissociation energy ~65 kcal/mol) is weak.[1][2][3] UV and visible light (blue spectrum) can induce homolytic cleavage, generating aryl radicals and liberating elemental iodine (

), which turns the sample yellow/brown [1].[1]
Atmosphere Inert Gas (Argon/Nitrogen)The benzylic C–H bonds adjacent to the nitrogen are prone to auto-oxidation, leading to cleavage into 4-iodobenzaldehyde and dimethylamine.[1][2] The amine nitrogen can also oxidize to the N-oxide [2].[1][2][3]
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 30 days)Low temperature kinetically inhibits the oxidative debenzylation and N-oxide formation pathways.[1][2][3]
Q2: I received the compound as an oil. Is this normal?

A: Yes, the free base is typically a viscous, pale yellow oil or low-melting solid at room temperature.[1][2]

  • Risk: As an oil, it has a larger surface area for oxygen diffusion compared to a crystalline lattice.[1][2]

  • Action: If you plan to store it for >3 months, convert it to the Hydrochloride (HCl) salt .[1][2][3] The salt lattice stabilizes the amine against oxidation and CO2 absorption (carbamate formation).[1][3]

Module 2: Troubleshooting Degradation

Q3: My sample has turned from pale yellow to dark brown. Is it usable?

A: The color change indicates decomposition.[2][3]

  • Brown Color: Caused by the liberation of elemental Iodine (

    
    ) via photolysis or extensive oxidation.[1][2][3]
    
  • Impact: Iodine is an oxidant and a catalyst poison.[1][2][3] Using this material in Pd-catalyzed cross-couplings will likely result in homocoupling side products or catalyst deactivation.[1][2][3]

  • Verdict: Purify before use. (See Module 3).

Q4: The 1H NMR shows a small singlet around 10.0 ppm. What is this?

A: This is the diagnostic signal for 4-iodobenzaldehyde .[1][2][3]

  • Mechanism: Oxidative debenzylation.[2][3][4] The benzylic C-N bond cleaves, releasing dimethylamine and the aldehyde.[1]

  • Check: Look for a corresponding loss of the benzylic

    
     singlet (usually ~3.4 ppm) and the N-Methyl singlet (~2.2 ppm).[1][2][3]
    
Visualizing the Degradation Pathways

The following diagram illustrates how environmental factors trigger specific degradation routes.

DegradationPathwaysCompound1-(4-iodophenyl)-N,N-dimethylmethanamineLightLight (UV/Vis)Compound->LightOxygenOxygen (O2)Compound->OxygenRadicalAryl Radical + I•Light->RadicalHomolysisNOxideN-Oxide(Polar Impurity)Oxygen->NOxideN-OxidationAldehyde4-Iodobenzaldehyde(CHO signal @ 10ppm)Oxygen->AldehydeOxidativeDebenzylationIodineElemental Iodine (I2)(Brown Color)Radical->IodineDimerization

Figure 1: Mechanistic degradation pathways triggered by light and oxygen exposure.[1][2][3]

Module 3: Recovery & Re-purification

Q5: How do I salvage a degraded (brown) sample?

A: Since the impurities (Aldehyde, Iodine) are neutral and the target is a basic amine, Acid-Base Extraction is the most efficient purification method.[1]

Protocol: The "Self-Validating" Wash

  • Dissolve: Dissolve the crude oil in Ethyl Acetate (EtOAc).

  • Acidify: Extract with 1M HCl (aq).

    • Validation: The target amine goes into the Aqueous layer (protonated).[1][2][3] The aldehyde and iodine remain in the Organic layer (EtOAc).[1][2][3]

  • Wash: Wash the aqueous layer 2x with fresh EtOAc.[1][2][3]

    • Observation: The organic washes should remove the yellow/brown color.[1][2]

  • Basify: Slowly add 2M NaOH or saturated

    
     to the aqueous layer until pH > 10.
    
    • Observation: The solution will become cloudy as the free base oils out.[1]

  • Extract: Extract 3x with Dichloromethane (DCM).

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo.
    
Visualizing the Purification Workflow

PurificationCrudeDegraded Sample(Amine + Aldehyde + I2)AcidWashAdd 1M HCl + EtOAcCrude->AcidWashOrgLayer1Organic Layer(Discard)AcidWash->OrgLayer1Contains ImpuritiesAqLayer1Aqueous Layer(Amine-HCl Salt)AcidWash->AqLayer1Target RetainedImpuritiesAldehyde & IodineREMOVEDOrgLayer1->ImpuritiesBasifyAdd NaOH (pH > 10)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalPure Amine(Free Base)Extract->Final

Figure 2: Acid-Base extraction workflow to separate the basic amine from neutral oxidative impurities.[1][2][3]

References

  • Chemical Stability of Aryl Iodides

    • Source: National Institutes of Health (NIH) - PubChem. "4-Iodobenzylamine hydrochloride Compound Summary."[1][2][3]

    • URL:[Link][1][2][3]

    • Context: Confirms the physical properties and structural susceptibility of the aryl iodide moiety to radical degradation.[1]

  • Oxidative Instability of Benzylamines

    • Source: Bull, S. D., et al. "Chemoselective oxidative debenzylation of tertiary N-benzyl amines."[1][4] Chemical Communications, 2000.[1][2][3][4]

    • URL:[Link]

    • Context: Establishes the mechanism for oxidative cleavage of the benzyl-nitrogen bond, a primary degradation pathway for this compound.[1][2]

  • General Handling of Air-Sensitive Amines

    • Source: Sigma-Aldrich Technical Bulletin.[1][2][3] "Handling and Storage of Air-Sensitive Reagents."

    • Context: Provides the foundational protocols for inert gas storage recommended in Module 1.

purification methods for tertiary amines after palladium catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in drug development and methodology scale-up: the removal of residual palladium from tertiary amines following cross-coupling reactions (e.g., Buchwald-Hartwig aminations).

Tertiary amines present a unique mechanistic challenge. Unlike neutral hydrocarbons, the sterically accessible lone pair on a tertiary nitrogen acts as a strong σ-donor. This allows the product to actively chelate both Pd(II) and Pd(0) species, pulling the heavy metal into the organic phase and shielding it from standard aqueous washings.

Below is our comprehensive troubleshooting guide, complete with mechanistic insights, optimized protocols, and frequently asked questions to help you achieve pharmaceutical-grade purity (< 10 ppm Pd).

Diagnostic Workflow: The Logic of Palladium Removal

Before applying a purification method, you must understand the state of the palladium in your flask. A common mistake is assuming that a simple filtration will purify the product. Celite filtration is primarily effective for removing heterogeneous palladium catalysts or precipitated palladium black, but it completely fails to remove soluble, amine-chelated Pd species[1].

The diagram below outlines the logical decision tree for processing a crude tertiary amine reaction mixture.

Pd_Purification Start Crude Reaction Mixture (Tertiary Amine + Pd) Celite Celite Filtration Removes Pd(0) Black Start->Celite SolublePd Filtrate (Soluble Pd-Amine Complexes) Celite->SolublePd Decision1 Is the amine stable to strong acid? SolublePd->Decision1 AcidBase Acid-Base Extraction (Breaks Pd-N bond) Decision1->AcidBase Yes Scavenger Silica-Supported Scavenger (Si-TMT or Si-Thiol) Decision1->Scavenger No / High Yield Needed AcidBase->Scavenger Residual Pd > 100 ppm CheckPPM ICP-MS Analysis (< 10 ppm Pd?) Scavenger->CheckPPM Chromatography Amine-Modified Silica Chromatography CheckPPM->Chromatography No Pure Purified Tertiary Amine (< 10 ppm Pd) CheckPPM->Pure Yes Chromatography->Pure

Workflow for the purification of tertiary amines post-palladium catalysis.

Quantitative Comparison of Palladium Scavengers

When standard chromatography fails—often leaving >100 ppm of palladium in the isolated product due to co-elution—solid-supported metal scavengers are required[2]. Scavengers work via chemisorption, utilizing functional groups that have a higher binding affinity for palladium than your tertiary amine product.

Table 1: Selection Matrix for Solid-Supported Scavengers

Scavenger TypeFunctional GroupLoading CapacityTarget Pd SpeciesApplication Notes for Tertiary Amines
Si-Thiol -SH~1.2 mmol/gPd(II) > Pd(0)Broadly effective and high capacity. Caution: Can occasionally cause undesired side reactions or disulfide impurities with sensitive substrates.
Si-TMT 2,4,6-Trimercaptotriazine~0.3 - 0.6 mmol/gPd(II) & Pd(0)High affinity polychelation. Excellent for basic amines; frequently reduces Pd to < 100 ppm reliably[2].
Isocyanide Resins -N≡C~1.0 - 1.5 mmol/gPd(0) > Pd(II)Strong π-acceptor. Ideal for electron-rich Pd(0) species; avoids sulfur contamination entirely.
Activated Carbon N/A (Physisorption)VariablePd(0) aggregatesLow cost, but relies on physisorption. Often adsorbs the target tertiary amine, drastically reducing yield.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not blindly execute steps; observe the physical changes in your reaction matrix to confirm success.

Protocol A: Solid-Supported Scavenging (The "Catch and Release" Approach)

Causality: The goal is to thermodynamically drive the palladium away from the amine and onto the silica matrix. This requires a non-coordinating solvent and thermal energy to break the initial Pd-N coordinate bond.

  • Solvent Exchange: Concentrate the crude reaction mixture and redissolve the tertiary amine in a non-coordinating solvent (e.g., Toluene or Dichloromethane). Why? Highly coordinating solvents like THF or DMF will compete with the scavenger for the palladium center, reducing efficiency.

  • Scavenger Addition: Add 3 to 5 molar equivalents of the selected scavenger resin (e.g., Si-TMT) relative to the initial amount of palladium catalyst used[1].

  • Thermal Agitation: Stir the suspension at 40–50 °C for 2 to 4 hours. Why? Heat increases the dissociation rate of the Pd-amine complex, allowing the scavenger's functional groups to capture the free metal.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger[1]. Wash the filter cake with a slightly polar solvent (e.g., Ethyl Acetate) to ensure complete recovery of your tertiary amine.

  • Self-Validation & Analysis: A successful scavenging event will visually shift the filtrate from a dark amber/brown to a pale yellow or colorless solution. However, visual cues are insufficient for pharma standards; quantify the residual palladium using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1].

Protocol B: Acid-Base Partitioning (The "Protonation Disruption" Method)

Causality: By exploiting the basicity of the tertiary amine, we can protonate it to form a highly water-soluble ammonium salt. This protonation fundamentally breaks the Pd-N coordinate bond, allowing the lipophilic palladium-ligand complexes (e.g., Pd-BINAP or Pd-XPhos) to be washed away in the organic phase.

  • Acidification: Dissolve the crude mixture in an organic solvent (e.g., MTBE or Diethyl Ether). Slowly add 1M aqueous HCl until the aqueous layer reaches pH < 2.

  • Phase Separation: Vigorously shake and separate the layers. The aqueous layer now contains your protonated tertiary amine. The organic layer contains the bulk of the palladium and cleaved ligands. Discard the organic layer.

  • Organic Wash: Wash the acidic aqueous layer with fresh MTBE twice more to remove trace lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is > 10, free-basing the tertiary amine.

  • Recovery: Extract the cloudy aqueous layer with fresh organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Frequently Asked Questions (Troubleshooting)

Q: Why is my tertiary amine streaking heavily on the silica gel column, even after I filtered it through Celite? A: Celite only removes insoluble, precipitated Pd(0) black[1]. The soluble Pd-amine complexes remain in the filtrate. When loaded onto standard normal-phase silica, the basic amine interacts strongly with acidic silanols, and the heavy metal complex smears across the column[2]. Solution: Pre-treat your silica column with 1-2% Triethylamine (Et₃N) to cap the acidic silanols, or switch to amine-functionalized silica gel for the chromatography step.

Q: I concentrated my "purified" product, and it immediately turned black in the flask. What happened? A: This is a classic sign of delayed catalyst decomposition. Soluble Pd(II) or Pd(0)-ligand complexes were still present in your solution. As you removed the solvent under vacuum, the concentration of these species spiked, causing them to aggregate and precipitate as metallic palladium black. You must apply a chemical scavenger (Protocol A) before final concentration.

Q: Can I just use a high loading of activated carbon instead of expensive functionalized silica? A: While activated carbon (typically 5-10 wt%) can reduce the palladium burden via physisorption, it is a blunt instrument. It lacks the specific chemisorption affinity of thiols or isocyanides. More importantly, activated carbon has a massive surface area and will frequently adsorb your target tertiary amine, leading to catastrophic yield losses.

Q: What is the industry standard for residual palladium, and how do I measure it? A: For pharmaceutical drug candidates, regulatory bodies (like the ICH Q3D guidelines) typically require heavy metal contamination to be strictly controlled, often to < 10 ppm in the final Active Pharmaceutical Ingredient (API). The only accurate, industry-standard method for quantifying trace palladium at these levels is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development - ACS Publications[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques PMC - National Institutes of Health[Link]

Sources

Technical Support Center: Palladium Removal from N,N-Dimethylbenzylamine (DMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Technical Overview

The Challenge: Removing palladium (Pd) from N,N-dimethylbenzylamine (DMBA) and its derivatives presents a unique chemical challenge compared to neutral substrates. The tertiary amine nitrogen in DMBA acts as a Lewis base, effectively competing with scavengers by coordinating strongly to the Pd center. This "ligand competition" often renders standard acidic washes or weak adsorbents ineffective, leading to persistent Pd contamination above the ICH Q3D limit (typically <10 ppm for oral APIs) .

The Solution Architecture: This guide prioritizes Chemisorption (using functionalized scavengers) over Physisorption (activated carbon) for amine-containing products. The protocols below are designed to break the Pd-Amine coordination complex without trapping the API itself.

Troubleshooting Guide (Q&A)

Issue 1: "I've treated my reaction mixture with Activated Carbon, but Pd levels are still >50 ppm."

Diagnosis: Activated carbon relies on pore diffusion and weak Van der Waals forces. In the presence of DMBA, the Pd is likely tied up in a soluble [Pd(DMBA)₂Cl₂] complex (or similar species). The lipophilic nature of the benzyl group keeps this complex soluble in organic media, bypassing the carbon pores. Furthermore, the amine functionality prevents efficient adsorption onto standard acidic carbon grades.

Corrective Action: Switch to a Thiol- or Thiourea-functionalized Silica Scavenger .

  • Why: Sulfur (soft base) has a much higher affinity for Pd (soft acid) than the nitrogen (hard/borderline base) in your product. This thermodynamic preference drives the Pd transfer from the product to the solid support.

  • Recommendation: Use SiliaMetS® Thiol or MP-TMT . These form covalent bonds with Pd, preventing leaching.

Issue 2: "I used a sulfonic acid (SCX) resin to catch the metal, but my product yield dropped significantly."

Diagnosis: You have inadvertently performed "Product Capture" instead of "Impurity Scavenging."

  • Mechanism: DMBA is a base (

    
    ). Sulfonic acid resins are strong cation exchangers. They protonated your tertiary amine, binding the product to the resin while potentially leaving non-ionic Pd species in solution or trapping both.
    

Corrective Action: Use a Neutral Functionalized Resin .

  • Protocol: Select SiliaMetS® TMT (Trimercaptotriazine).[1] It operates effectively at neutral pH and does not interact with the tertiary amine of DMBA, ensuring high product recovery (>95%).

Issue 3: "The product is chemically pure by HPLC, but retains a persistent yellow/orange hue."

Diagnosis: Color is a sensitive proxy for Pd content, often indicating colloidal Pd or Pd-amine clusters (nanoparticles) that escape standard filtration.

  • Threshold: A visible yellow tint in amines often correlates to >20 ppm Pd.

Corrective Action: Implement a 0.2 µm filtration step post-scavenging, or use a Metal Scavenger in a Cartridge (Flow) format .

  • Tip: If using TMT, heating is required to aggregate the Pd-TMT complex into a filterable precipitate. If the particles are too fine, add Diatomaceous Earth (Celite®) as a filter aid during the scavenging step, not just at filtration.

Experimental Protocols

Protocol A: High-Affinity Scavenging (The Gold Standard)

Best for: Final API polishing to <5 ppm.

Materials:

  • Scavenger: SiliaMetS® Thiol or MP-TMT (Macroporous Polystyrene-Bound Trimercaptotriazine).

  • Solvent: THF, DMF, or MeOH (Avoid DCM if possible as it slows kinetics).

Step-by-Step:

  • Quantification: Determine initial Pd content via ICP-MS.[2]

  • Loading Calculation: Add 3–5 equivalents of scavenger relative to the residual Pd content.

    • Formula:

      
      
      
  • Incubation: Add scavenger to the crude DMBA solution (concentration ~10 mL/g).

  • Temperature: Heat to 50–60°C for 4 hours.

    • Expert Insight: While room temperature works for simple Pd salts, Pd-Amine complexes require thermal energy to overcome the activation barrier for ligand exchange (swapping Nitrogen for Sulfur).

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.

  • Wash: Wash the cake with 2 bed volumes of solvent to recover entrained product.

Protocol B: Bulk Precipitation with Free TMT

Best for: High initial loadings (>1000 ppm) in early intermediates.

Materials:

  • Reagent: 2,4,6-Trimercapto-s-triazine (TMT) - Note: This is the free ligand, not resin-bound.

Step-by-Step:

  • Addition: Add 3 equivalents of solid TMT relative to Pd to the reaction mixture.

  • Complexation: Reflux the mixture for 1–2 hours. The solution should turn from dark/orange to a suspension with a distinct precipitate (Pd-TMT complex).

  • Cooling: Cool to room temperature.

  • Filtration: Filter off the Pd-TMT precipitate.

    • Warning: The precipitate can be fine. Use a double layer of filter paper or a tight glass frit.

  • Polishing: If Pd is still >50 ppm, follow with Protocol A.

Comparative Efficiency Data

The following table summarizes the efficiency of removal methods specifically for tertiary amine substrates (e.g., DMBA) starting with 500 ppm Pd.

MethodSelectivity for PdProduct RecoveryFinal Pd LevelMechanism
SiliaMetS® Thiol / TMT High >98% < 5 ppm Chelation (Covalent)
Activated Carbon Low85–90%50–100 ppmPhysisorption
Crystallization Moderate70–80%20–50 ppmExclusion
Acid Extraction Very Low<10%*N/ASolubility Partitioning

*Note: Acid extraction protonates DMBA, trapping it in the aqueous phase with the metal.

Visualizations

Diagram 1: Scavenger Selection Decision Tree

Caption: Logical workflow for selecting the optimal scavenger based on product chemistry and Pd oxidation state.

ScavengerSelection Start Start: Pd Removal from DMBA Product CheckPd Initial Pd Concentration? Start->CheckPd HighPd > 1000 ppm CheckPd->HighPd LowPd < 1000 ppm CheckPd->LowPd Precip Protocol B: Free TMT Precipitation HighPd->Precip Bulk Removal ResinSelect Select Resin Scavenger LowPd->ResinSelect Precip->LowPd Polishing Step AmineCheck Is Product a Strong Base (Amine)? ResinSelect->AmineCheck YesAmine Yes (DMBA) AmineCheck->YesAmine AvoidAcid AVOID Acidic Resins (SCX, Sulfonic) YesAmine->AvoidAcid Prevents Yield Loss SelectThiol Select Neutral Scavenger: SiliaMetS Thiol or MP-TMT AvoidAcid->SelectThiol Optimize Protocol A: Heat to 50°C (Ligand Exchange) SelectThiol->Optimize Final Filter & Test (ICP-MS) Optimize->Final

Diagram 2: Mechanism of Action (Ligand Exchange)

Caption: The chemical pathway where the scavenger overcomes the amine-palladium coordination.

Mechanism Complex Pd-DMBA Complex (Soluble/Colored) Transition Transition State (Heat Activated) Complex->Transition + Scavenger Scavenger Thiol-Silica (Solid Support) Scavenger->Transition Result Pd-S-Silica (Insoluble Solid) Transition->Result Stronger Pd-S Bond Product Free DMBA Product (Solution) Transition->Product Release

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3]

  • Biotage. (2023). Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes.

  • SiliCycle. (2020). SiliaMetS® Metal Scavengers: Solutions for Metal & Organic Scavenging.[4][5] SiliCycle Technical Documentation.

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency.[2][6][7]

  • Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[7][8][9] Organic Process Research & Development.[4]

Sources

troubleshooting low conversion in Sonogashira coupling of aryl iodides

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Low Conversion in Sonogashira Couplings of Aryl Iodides

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals encountering stalled reactions and low conversion rates during the Sonogashira cross-coupling of aryl iodides. As an Application Scientist, I have structured this guide to move beyond basic troubleshooting—we will diagnose the root mechanistic failures and implement field-proven, self-validating solutions.

Diagnostic Workflow

DiagnosticWorkflow Start Low Aryl Iodide Conversion Detected ColorCheck Visual Inspection of Reaction Mixture Start->ColorCheck Black Rapid Black Precipitate (Pd Black Formation) ColorCheck->Black Yes Clear Solution Remains Clear/Yellow/Orange ColorCheck->Clear No O2 Ligand Oxidation (O2/Moisture Ingress) Black->O2 Catalyst Deactivation Diyne Alkyne Depletion via Glaser Homocoupling Clear->Diyne GC-MS Shows Diyne Fix1 Rigorous Degassing & Increase Ligand Loading O2->Fix1 Remediation Fix2 Adopt Cu-Free Protocol or Syringe Pump Alkyne Diyne->Fix2 Remediation

Fig 1: Diagnostic decision tree for troubleshooting low conversion in Sonogashira couplings.

In-Depth Troubleshooting Guides (FAQ)

Q1: The reaction mixture rapidly turns black upon base addition, and aryl iodide conversion stalls at <10%. What is the mechanism of failure? A1: You are observing the precipitation of "Palladium Black." Mechanistically, the active Pd(0) species is highly unstable. If the stabilizing phosphine ligands are oxidized (e.g., PPh


 converting to O=PPh

due to O

ingress), the palladium atoms lose their coordination sphere and agglomerate into inactive metallic nanoparticles. As noted in the1[1], this halts the catalytic cycle entirely[2]. Causality & Fix: Oxygen is the primary culprit. Implement rigorous freeze-pump-thaw degassing. Before adding the Pd catalyst, ensure the solvent is fully deoxygenated. If using Pd(II) precatalysts, consider adding a 10 mol% excess of free ligand to push the coordination equilibrium toward the active complex[1].

Q2: The solution remains homogeneous and yellow/orange, but my aryl iodide conversion is plateauing. GC-MS shows a new high-molecular-weight byproduct. A2: You are experiencing Glaser-Hay homocoupling. In the presence of trace oxygen and the Cu(I) co-catalyst, terminal alkynes undergo oxidative dimerization to form 1,4-disubstituted 1,3-diynes, a well-documented side reaction detailed in 3[3]. Causality & Fix: This side reaction acts as a stoichiometric sink, rapidly depleting your terminal alkyne[4]. Without the alkyne, the transmetalation step of the Sonogashira cycle cannot occur, stranding the Ar-Pd(II)-I intermediate[4]. Switch to a "Copper-Free" Sonogashira protocol. By removing copper, you completely bypass the formation of the oxygen-sensitive copper acetylide, effectively eliminating the Glaser byproduct[4][5].

Q3: I am using TMS-acetylene, and the reaction stalls despite rigorous air-free techniques. Why? A3: This is a physical loss of reagent. TMS-acetylene is highly volatile, with a boiling point of ~53°C[2]. If your reaction is heated to 60°C in a standard reflux setup or an improperly sealed vessel, the alkyne escapes the liquid phase into the headspace, as discussed in troubleshooting forums like 2[2]. Causality & Fix: The loss of the alkyne breaks the reaction stoichiometry. Run the reaction in a sealed pressure tube. Alternatively, use a slight excess (1.5–2.0 equiv) of the alkyne and add it slowly via a syringe pump to maintain a constant liquid-phase concentration[2].

Quantitative Data: Parameter Optimization

When conversion is low, standard conditions must be systematically upgraded. Use the table below to guide your optimization strategy.

ParameterStandard ConditionOptimized Condition for Low ConversionMechanistic Rationale
Catalyst Pd(PPh

)

(5 mol%)
Pd G3/G4 Precatalysts or PEPPSIModern precatalysts ensure complete generation of the active Pd(0) species without requiring excess phosphine, preventing Pd black formation[1].
Co-Catalyst CuI (10 mol%)Copper-Free (0 mol%)Eliminates the formation of copper acetylides, directly preventing the Glaser homocoupling side reaction that depletes the alkyne[4][5].
Solvent THF or TolueneDMF or NMPHighly polar aprotic solvents increase the solubility of the amine-HX salt byproducts, preventing them from precipitating and coating the catalyst surface.
Base Et

N (Solvent)
Diisopropylamine (DIPA) (3 equiv)DIPA provides superior steric bulk and basicity, facilitating faster HX neutralization while minimizing unwanted side-coordination to the Pd center[6].
Atmosphere N

balloon
Freeze-Pump-Thaw (Sealed)Removes dissolved O

that causes both phosphine ligand oxidation and oxidative alkyne dimerization[2].
Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

Trustworthiness Note: This protocol is designed as a self-validating system. Step 3 includes an internal standard to quantitatively verify conversion before workup, ensuring you do not waste time isolating a failed reaction. Aryl iodides are highly reactive and generally proceed at room temperature[6].

Step-by-Step Methodology:

  • Preparation & Degassing:

    • In a flame-dried Schlenk tube, add the aryl iodide (1.0 equiv) and an internal standard (e.g., dodecane, 0.1 equiv) for GC monitoring.

    • Add the amine base (Diisopropylamine, 3.0 equiv) and solvent (DMF, 0.2 M).

    • Self-Validation Checkpoint: Degas the mixture via three consecutive freeze-pump-thaw cycles. Do not rely on simple nitrogen bubbling, which leaves trace dissolved oxygen[1][2].

  • Catalyst Addition:

    • Under a positive flow of nitrogen, add Pd(PPh

      
      )
      
      
      
      (5 mol%).
    • Causality: Adding the catalyst after degassing prevents premature oxidation of the Pd(0) species[1]. The solution should remain clear/yellow. Immediate blackening indicates an oxygen leak.

  • Alkyne Addition & Monitoring:

    • Add the terminal alkyne (1.2 equiv). Seal the tube and stir at room temperature.

    • Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot under N

      
      , dilute in EtOAc, and analyze via GC-FID. Compare the aryl iodide peak area to the dodecane internal standard. If conversion is <50% and the alkyne peak is absent, you have lost alkyne to volatility. Inject an additional 0.5 equiv of alkyne.
      
  • Workup:

    • Once GC-FID confirms >95% conversion, quench with saturated aqueous NH

      
      Cl to solubilize the amine salts. Extract with EtOAc, dry over MgSO
      
      
      
      , and concentrate for column chromatography.
References
  • Cross-Coupling Reaction Manual: Desk Reference Source: MilliporeSigma URL
  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL
  • Recent advances and applications of Glaser coupling employing greener protocols Source: RSC Publishing URL
  • Source: Reddit (r/Chempros)
  • Sonogashira coupling Source: Wikipedia URL
  • Source: vander-lingen.

Sources

Technical Support Center: Handling Air-Sensitive Amine Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the nuanced art of handling air-sensitive amine intermediates. This guide is designed for researchers, scientists, and drug development professionals who routinely encounter these challenging yet crucial molecules. Our focus is to move beyond rote protocol and delve into the "why" behind experimental choices, empowering you with the knowledge to troubleshoot effectively and ensure the integrity of your synthesis.

The Challenge: Why Amines Demand Respect

Amine intermediates, particularly those with electron-rich aromatic systems or sterically unhindered alkyl groups, are notoriously susceptible to oxidation by atmospheric oxygen. This degradation can manifest in several ways:

  • Color Change: Often the first sign of trouble, with compounds turning from colorless or light yellow to deep brown or black.

  • Impurity Formation: Oxidation can lead to a host of byproducts, including imines, nitroso compounds, and polymeric materials, complicating purification and reducing yield.

  • Loss of Reactivity: The desired amine may be consumed, leading to sluggish or failed subsequent reactions.

This guide provides a structured approach to mitigate these challenges, ensuring your sensitive intermediates are protected from the moment of their formation to their final use.

Troubleshooting Guide: A-Z of Air-Sensitive Amine Handling

This section addresses specific issues you may encounter during your experiments. The solutions are grounded in established chemical principles and best practices for inert atmosphere techniques.

Question 1: My freshly synthesized amine is rapidly turning dark brown, even under what I thought was an inert atmosphere. What's going on?

Answer: This is a classic and frustrating problem that usually points to one of several potential leaks or contaminants in your inert atmosphere setup. Let's break down the likely culprits and how to address them systematically.

Root Cause Analysis & Solutions:

  • Inadequate Solvent Degassing: Trace amounts of dissolved oxygen in your solvents are a primary offender. Even high-purity solvents from commercial suppliers contain enough dissolved O₂ to degrade sensitive compounds.

    • Solution: Implement a robust degassing protocol. For most common organic solvents, the "freeze-pump-thaw" method is the gold standard. For higher-boiling point solvents where freezing is impractical, sparging with a fine stream of inert gas (Argon or Nitrogen) for at least 30-60 minutes is a viable alternative.

  • Compromised Inert Gas Source or Delivery: The issue might not be your technique but the inert gas itself.

    • Solution:

      • Verify Gas Purity: Use high-purity (≥99.998%) nitrogen or argon. Be aware that older gas cylinders can accumulate impurities.

      • Install an Oxygen Trap: Place an in-line oxygen-scavenging trap between the gas cylinder regulator and your manifold. These traps contain reactive materials that scrub trace oxygen from the gas stream.

      • Check for Leaks: Systematically check all connections in your gas delivery lines (from the cylinder to the flask) using a leak detection solution (e.g., Snoop®). Pay close attention to tubing connections, septa, and glass joints.

  • Glassware Contamination: Residual oxidizing agents from previous reactions or improper cleaning can be a hidden source of degradation.

    • Solution: Ensure all glassware is scrupulously clean. If you suspect stubborn residues, consider an acid bath (e.g., aqua regia, with extreme caution) or a base bath (e.g., alcoholic KOH) followed by thorough rinsing with deionized water and oven-drying.

Workflow: Diagnosing a Contaminated Inert Atmosphere

Below is a logical workflow to pinpoint the source of oxidation.

A Problem: Amine Degradation (Color Change) B Step 1: Verify Solvent Degassing (Freeze-Pump-Thaw) A->B E Is the problem resolved? B->E C Step 2: Inspect Inert Gas Line I Install In-Line O2 Trap C->I D Step 3: Check Glassware & Septa K Re-clean Glassware (Base/Acid Bath) D->K E->C No H Success: Proceed with Synthesis E->H Yes F Is the problem resolved? F->D No F->H Yes G Is the problem resolved? G->H Yes J Check for Leaks (Snoop®) I->J J->F L Replace Septum K->L L->G

Caption: Troubleshooting workflow for amine degradation.

Question 2: I need to perform a column chromatography purification on my air-sensitive amine. How can I do this without destroying it on the silica gel?

Answer: This is a critical step where many sensitive intermediates are lost. Standard column chromatography is an inherently aerobic process. The high surface area of the silica gel, combined with atmospheric oxygen, creates a highly oxidizing environment.

Core Strategy: Minimize Contact Time and Eliminate Oxygen.

  • Deoxygenate Your Solvents: The mobile phase must be rigorously degassed. Sparge your eluent mixture with argon or nitrogen for at least 30-60 minutes immediately before use. Maintain a positive pressure of inert gas over the solvent reservoir during the entire purification process.

  • "Flash" is Key: The principle of flash chromatography is to minimize the residence time of the compound on the stationary phase. Do not let your amine sit on the column.

    • Protocol:

      • Dry-load the crude material onto a small amount of silica gel if possible.

      • Use positive pressure (hand bellows or regulated N₂/Ar) to push the solvent through the column rapidly.

      • Collect fractions quickly and immediately place them under an inert atmosphere.

  • Consider an Alternative Stationary Phase: Standard silica gel is acidic and can catalyze decomposition.

    • Solution:

      • Deactivated Silica: Treat the silica gel with a triethylamine solution. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine. This neutralizes acidic sites on the silica surface.

      • Alumina (Basic or Neutral): For amines that are particularly sensitive to acid, switching to basic or neutral alumina can be a superior choice.

Table 1: Stationary Phase Selection Guide for Amines

Stationary PhaseAcidityBest ForConsiderations
Standard Silica GelAcidicRobust, non-sensitive amines.Can cause degradation of sensitive amines.
Deactivated Silica GelNeutralMost air-sensitive amines.Requires pre-treatment or addition of amine additive to the eluent.
Neutral AluminaNeutralGood alternative to silica for sensitive amines.Different selectivity compared to silica; may require methods development.
Basic AluminaBasicHighly acid-sensitive amines.Can retain acidic impurities.
Question 3: How should I properly store a solution of an air-sensitive amine for later use?

Answer: Long-term storage requires a multi-layered approach to ensure the compound's integrity. Simply capping a flask is insufficient.

  • Use a Proper Storage Vessel: A Schlenk flask or a flask sealed with a high-quality septum and Parafilm® is essential. For ultimate long-term storage, consider an ampule sealed under vacuum.

  • Solvent Choice Matters: Store the amine in a rigorously degassed, anhydrous aprotic solvent (e.g., THF, toluene, dioxane).

  • Inert Atmosphere is Non-Negotiable:

    • Procedure: After dissolving your amine in the degassed solvent within the storage flask, perform at least three cycles of evacuating the headspace under vacuum and backfilling with high-purity argon or nitrogen.

    • Why Argon? Argon is denser than air and nitrogen, providing a slightly better protective blanket over your solution. For highly sensitive materials, argon is the preferred choice.

  • Storage Conditions: Store the sealed flask in a freezer (-20°C or colder) and protect it from light by wrapping it in aluminum foil. The cold temperature slows down potential decomposition pathways.

Decision Tree: Choosing the Right Storage Method

A Need to Store Air-Sensitive Amine B Storage Duration? A->B C Short-Term (< 24 hours) B->C Short D Long-Term (> 24 hours) B->D Long E Schlenk Flask with Septum + Parafilm® C->E F Ampule Sealed Under Vacuum D->F G Store at -20°C, Protected from Light E->G F->G

Caption: Storage method selection for sensitive amines.

FAQs: General Best Practices

Q: Nitrogen or Argon? Does it really make a difference? A: For most applications, high-purity nitrogen is sufficient and more economical. However, argon is denser than nitrogen and provides a more stable inert blanket over a solution, making it the superior choice for highly sensitive reagents or long-term reactions. Additionally, nitrogen can react with lithium salts at room temperature, making argon essential for reactions involving organolithium reagents.

Q: What is the best way to transfer a solution of an air-sensitive amine? A: The cannula transfer technique is the standard and most reliable method. This involves using a double-tipped needle (a cannula) to transfer the liquid from one sealed vessel to another under a positive pressure of inert gas. This prevents any exposure of the solution to the atmosphere. Syringes can be used for smaller volumes, but ensure the syringe is properly flushed with inert gas before drawing up the liquid.

Q: Can I use a rotary evaporator to concentrate my sensitive amine solution? A: Yes, but with extreme care. You must ensure the entire rotary evaporator system can be held under a static vacuum or, preferably, have a port to backfill with inert gas. After removing the solvent, do not vent the flask to air. Backfill the flask with nitrogen or argon before removing it from the apparatus.

Experimental Protocol: Freeze-Pump-Thaw Degassing

This protocol is the most effective method for removing dissolved gases from solvents.

Materials:

  • Schlenk flask appropriately sized for the volume of solvent.

  • High-vacuum line (<0.1 mmHg).

  • Inert gas source (Argon or Nitrogen).

  • Cold bath (Liquid nitrogen or dry ice/acetone).

Procedure:

  • Freeze: Place the solvent in the Schlenk flask and securely clamp it in the cold bath. Allow the solvent to freeze completely solid. It is crucial that the solvent is fully frozen to prevent bumping during the vacuum step.

  • Pump: Open the flask to the high-vacuum line and evacuate the headspace for 5-10 minutes. You are removing the air that was above the frozen solvent.

  • Thaw: Close the flask off from the vacuum line. Remove the cold bath and allow the solvent to thaw completely. You will often see bubbles evolving from the liquid as dissolved gases come out of solution.

  • Repeat: Repeat this entire three-step cycle at least two more times (for a total of three cycles). After the final cycle, backfill the flask with your chosen inert gas. The solvent is now ready for use.

References

  • Title: Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. Source: American Chemical Society Publications URL: [Link]

  • Title: Degassing Solvents Source: The Glassware Gallery, University of Cambridge Department of Chemistry URL: [Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(4-iodophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-iodophenyl)-N,N-dimethylmethanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally similar compounds to illuminate the subtle electronic effects of substituents on aromatic systems. Furthermore, it establishes a robust, step-by-step protocol for acquiring high-quality NMR data, ensuring reproducibility and scientific integrity.

Introduction: Characterizing Substituted Benzylamines

1-(4-iodophenyl)-N,N-dimethylmethanamine belongs to the class of N,N-dimethylbenzylamines, a structural motif found in numerous organic compounds and pharmaceutical precursors. Accurate and unambiguous structural confirmation is paramount in synthetic and medicinal chemistry. ¹H NMR spectroscopy stands as the primary tool for this purpose, providing detailed information about the electronic environment of every proton in the molecule.

This guide will dissect the ¹H NMR spectrum of the title compound, assign its characteristic signals, and compare it with two key analogs: the unsubstituted N,N-dimethylbenzylamine and its brominated counterpart, 1-(4-bromophenyl)-N,N-dimethylmethanamine. This comparison will provide valuable insights into how para-substituents influence the chemical shifts of aromatic and benzylic protons, a fundamental concept in physical organic chemistry.

Spectral Analysis and Comparative Study

The structural integrity of 1-(4-iodophenyl)-N,N-dimethylmethanamine is unequivocally confirmed by its ¹H NMR spectrum. The molecule presents three distinct sets of proton environments: the aromatic protons on the disubstituted benzene ring, the benzylic methylene (-CH₂-) protons, and the dimethylamino (-N(CH₃)₂) protons.

Molecular Structure:

Detailed Analysis of 1-(4-iodophenyl)-N,N-dimethylmethanamine

The para-substitution pattern of the benzene ring gives rise to a characteristic splitting pattern known as an AA'BB' system.[1][2] In many cases, where the chemical shift difference between the A and B protons is sufficiently large, this system simplifies and appears as two distinct doublets.[2]

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The protons ortho to the electron-withdrawing iodine atom (H-3, H-5) are deshielded and appear further downfield compared to the protons ortho to the -CH₂N(CH₃)₂ group (H-2, H-6). This results in two doublets in the aromatic region of the spectrum.

  • Benzylic Protons (-CH₂-): These two protons are chemically equivalent and appear as a singlet. Their proximity to the aromatic ring and the nitrogen atom places their signal in the range of 3.4-3.6 ppm.

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are equivalent and appear as a sharp singlet, typically the most upfield signal in the spectrum due to shielding.

Comparative Analysis with Analogs

To understand the electronic influence of the iodine substituent, we compare its spectrum with that of N,N-dimethylbenzylamine (unsubstituted) and 1-(4-bromophenyl)-N,N-dimethylmethanamine. Halogen substituents on a benzene ring exert a complex influence, involving both inductive electron withdrawal and resonance effects, which impact the shielding of nearby protons.[3][4]

CompoundAr-H (ortho to -CH₂NMe₂) (ppm)Ar-H (ortho to -X) (ppm)-CH₂- (ppm)-N(CH₃)₂ (ppm)
N,N-Dimethylbenzylamine~7.2-7.3 (multiplet)~7.2-7.3 (multiplet)~3.40~2.22
1-(4-bromophenyl)-N,N-dimethylmethanamine~7.29 (d)~7.56 (d)~4.37Not available
1-(4-iodophenyl)-N,N-dimethylmethanamine~7.07 (d)~7.64 (d)~3.46~2.22

Note: Spectral data is compiled from various sources and may vary slightly based on solvent and concentration. The data for the bromo- and iodo- analogs represent typical values.[5][6]

Key Observations:

  • Aromatic Region: Moving from the unsubstituted to the halogenated analogs, the complex multiplet of N,N-dimethylbenzylamine resolves into two distinct doublets.[5] The protons ortho to the halogen (Br, I) shift significantly downfield, indicating a deshielding effect. This is consistent with the electron-withdrawing nature of halogens.

  • Benzylic Protons: The chemical shift of the benzylic -CH₂- protons shows a less pronounced but noticeable downfield shift in the halogenated compounds compared to the parent amine. This demonstrates the long-range electronic influence of the para-substituent.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The following protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum for small organic molecules like 1-(4-iodophenyl)-N,N-dimethylmethanamine.

Sample Preparation
  • Massing: Accurately weigh 5-25 mg of the analyte into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.[8] Add approximately 0.6-0.7 mL of the solvent to the vial.[7]

  • Dissolution & Transfer: Ensure complete dissolution of the sample. Gentle vortexing may be applied. Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.[8]

  • Internal Standard (Optional but Recommended): For precise chemical shift calibration, an internal standard such as tetramethylsilane (TMS) can be used.[7] Often, the residual proton signal of the deuterated solvent is sufficient for routine referencing (e.g., CDCl₃ at 7.26 ppm).[9][10]

NMR Instrument Setup & Data Acquisition

The following parameters are typical for a modern NMR spectrometer (e.g., 400-600 MHz).

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30 or similar) is appropriate.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.[11]

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. For quantitative measurements, this should be increased to at least 5 times the longest T1 relaxation time of the protons of interest.[12]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate.[11]

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable for most organic compounds.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening, LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution, followed by a Fourier transform.[12]

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ to 7.26 ppm) or the TMS signal to 0 ppm.[13]

  • Integration: Integrate all signals to determine the relative ratios of the protons.

Visualizing the Workflow

The following diagram illustrates the key stages of the NMR data acquisition and analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Insert Sample, Lock & Shim transfer->load acquire 5. Set Parameters & Acquire Data load->acquire ft 6. Fourier Transform & Windowing acquire->ft phase 7. Phase & Baseline Correction ft->phase ref 8. Reference Spectrum phase->ref integrate 9. Integrate Signals ref->integrate final Final Spectrum & Analysis integrate->final

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for 1-(4-iodophenyl)-N,N-dimethylmethanamine. The characteristic signals, particularly the AA'BB' system in the aromatic region, confirm the para-substitution pattern. Comparative analysis with unsubstituted and 4-bromo analogs effectively demonstrates the deshielding effect of halogen substituents on adjacent protons. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data, ensuring the integrity and reproducibility of their scientific findings. This guide serves as a practical resource for the characterization of this and similar substituted aromatic compounds.

References

  • Gomes, J. A. N. F., & Rebelo, S. L. H. (2019). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Magnetic Resonance in Chemistry, 57(9), 633-640. Retrieved from [Link]

  • Gomes, J. A. N. F., & Rebelo, S. L. H. (2019). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Chemistry. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS). Retrieved from [Link]

  • Cobas, C. (2008). ¹H NMR Analysis: Common Myths and Misconceptions. Mestrelab Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzylamine. PubChem. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Reich, H. J. (n.d.). Pople Nomenclature for Coupled Spin Systems. Organic Chemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Extending the Hammett correlation to mechanochemical solid-state reactions. Retrieved from [Link]

  • University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]

  • Georgia Institute of Technology NMR Facility. (2020). Optimized Default 1H Parameters. Retrieved from [Link]

  • Reich, H. J. (2020). The AA'BB' Pattern. Organic Chemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • University of York. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • CHEMFILL. (n.d.). 1-(4-Bromophenyl)-N,N-dimethylmethanamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

  • Chegg.com. (2022). Solved ¹H NMR spectrum of N- (para-bromophenyl). Retrieved from [Link]

  • University of Cambridge. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • University of Pardubice. (n.d.). Notation for Spin Systems. Retrieved from [Link]

  • Reich, H. J. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

Sources

characteristic N-methyl singlet shift in 4-iodo-N,N-dimethylbenzylamine NMR

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Analysis Guide: Characteristic N-Methyl Singlet Shifts in 4-Iodo-N,N-dimethylbenzylamine vs. Halogenated Alternatives

As a Senior Application Scientist in early-stage drug development and synthetic methodology, I frequently evaluate the structural integrity and purity of benzylic amine building blocks. 4-Iodo-N,N-dimethylbenzylamine is a highly versatile electrophile, serving as a critical intermediate in cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations).

When validating the purity of this compound against its alternatives (unsubstituted, chloro-, and bromo- analogs),


H NMR spectroscopy is the gold standard. Specifically, the N-methyl singlet serves as the primary diagnostic signal. This guide objectively compares the NMR performance of 4-iodo-N,N-dimethylbenzylamine with its alternatives, explaining the mechanistic causality behind its characteristic chemical shifts and providing a self-validating experimental protocol for researchers.

In benzylic amines, the N(CH


)

group appears as a sharp, highly symmetric 6H singlet. Because the nitrogen atom is separated from the aromatic ring by a methylene (CH

) spacer, the N-methyl protons are insulated from the direct magnetic anisotropy of the phenyl ring. However, they remain highly sensitive to the electronic effects transmitted through the

-bond framework.

When comparing 4-iodo-N,N-dimethylbenzylamine to its alternatives, the chemical shift of the N-methyl singlet is dictated by the balance of the para-substituent's inductive (-I) and resonance (+R) effects:

  • Unsubstituted N,N-dimethylbenzylamine: Lacks any electron-withdrawing group, establishing the baseline N-methyl shift at 2.22 ppm [1].

  • 4-Chloro & 4-Bromo Alternatives: The strong inductive electron-withdrawing effect (-I) of chlorine and bromine pulls electron density away from the benzylic carbon, subtly deshielding the amine and shifting the N-methyl signal upfield to 2.20 ppm and 2.17 ppm , respectively [2][3].

  • 4-Iodo-N,N-dimethylbenzylamine: Iodine possesses a much larger atomic radius and higher polarizability, making its inductive withdrawal weaker than bromine or chlorine. Consequently, the N-methyl singlet experiences a slight rebound in electron density, typically resonating at 2.18 ppm .

Understanding this causality is crucial: a shift outside the 2.15–2.25 ppm window immediately indicates an altered chemical state, such as amine protonation or N-oxidation.

Electronic_Effects Iodine para-Iodine (-I, +R effects) Aromatic Phenyl Ring (Polarizable π-system) Iodine->Aromatic Weak electron withdrawal Benzylic Benzylic CH2 (σ-transmission) Aromatic->Benzylic Inductive pull NMe2 N(CH3)2 Group (Singlet Shift ~2.18 ppm) Benzylic->NMe2 Deshielding effect

Caption: Transmission of electronic effects from the para-iodo substituent to the N-methyl protons.

Comparative Product Performance: NMR Data Summary

To facilitate objective comparison, the table below summarizes the characteristic


H NMR shifts (measured in CDCl

at 400 MHz) for 4-iodo-N,N-dimethylbenzylamine and its primary commercial alternatives.
CompoundN-CH

Singlet (6H)
Benzylic CH

Singlet (2H)
Aromatic Protons (4H/5H)
N,N-Dimethylbenzylamine 2.22 ppm3.39 ppm7.22 – 7.36 ppm (m, 5H)
4-Chloro-N,N-dimethylbenzylamine 2.20 ppm3.38 ppm7.27 (d), 7.18 (d)
4-Bromo-N,N-dimethylbenzylamine 2.17 ppm3.31 ppm7.40 (d), 7.14 (d)
4-Iodo-N,N-dimethylbenzylamine 2.18 ppm 3.33 ppm 7.62 (d), 7.05 (d)

Key Analytical Insight: While the N-methyl shift helps confirm the tertiary amine's intact state, the most distinguishing feature of the 4-iodo product is the profound downfield shift of the aromatic protons ortho to the iodine atom (~7.62 ppm), driven by iodine's heavy-atom effect.

Self-Validating Experimental Protocol: NMR Acquisition

Tertiary amines are notoriously prone to trace protonation from degrading deuterated solvents, which can drastically shift the N-methyl singlet from ~2.18 ppm to >2.70 ppm. To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the data inherently proves the sample was prepared correctly.

Step-by-Step Methodology
  • Solvent Neutralization (Critical Step): CDCl

    
     degrades over time to produce trace DCl. Before use, pass 0.6 mL of CDCl
    
    
    
    (containing 0.03% v/v TMS) through a 2 cm plug of basic alumina in a glass pipette.
    • Causality: This removes DCl and prevents artifactual downfield shifting of the amine signals.

  • Sample Preparation: Weigh exactly 12 mg of 4-iodo-N,N-dimethylbenzylamine into a clean glass vial. Dissolve completely in the neutralized CDCl

    
    .
    
  • Transfer & Shimming: Transfer the solution to a 5 mm NMR tube. Insert into the spectrometer and perform gradient shimming on the Z-axis until the lock level is perfectly stable.

  • Acquisition Parameters: Acquire the

    
    H spectrum at 298 K using 16 scans, a 10-second relaxation delay (D1), and a 30° pulse angle.
    
    • Causality: A 10-second D1 ensures complete relaxation of the N-methyl protons, guaranteeing that integration values will be strictly quantitative.

  • Self-Validation Checkpoints:

    • Calibration Check: The TMS peak must be exactly at 0.00 ppm.

    • Integrity Check: Set the benzylic CH

      
       singlet (~3.33 ppm) to an integration of 2.00 . The N-methyl singlet (~2.18 ppm) must integrate between 5.95 and 6.05 . If it integrates lower, N-demethylation (secondary amine impurity) has occurred.
      
    • Protonation Check: If the N-methyl peak is broad or shifted past 2.30 ppm, the solvent was acidic. Discard and repeat Step 1.

NMR_Protocol A Sample Weighing (12 mg of Amine) B Solvent Neutralization (Pass CDCl3 over Basic Alumina) A->B C Sample Dissolution (0.6 mL CDCl3 + 0.03% TMS) B->C D NMR Acquisition (400 MHz, 298K, 16 scans, D1=10s) C->D E Data Processing (Phase/Baseline Correction) D->E F Self-Validation (N-Me Integrates to exactly 6.00) E->F

Caption: Step-by-step 1H NMR sample preparation and self-validating acquisition workflow.

Conclusion for Drug Development Professionals

When sourcing 4-iodo-N,N-dimethylbenzylamine for high-throughput screening or scale-up synthesis, relying on the N-methyl singlet shift is a rapid, non-destructive method to verify both identity and free-base integrity. By ensuring the N-methyl peak resides strictly at 2.18 ppm and integrates perfectly to 6H relative to the benzylic spacer, researchers can confidently proceed with sensitive palladium-catalyzed cross-coupling reactions without fear of catalyst poisoning by amine salts or degraded byproducts.

References

  • 1-(4-chlorophenyl)-N,N-dimethylmethanamine. National Center for Biotechnology Information. PubChem Compound Database. Available at: [Link]

  • Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand. The Journal of Organic Chemistry. Available at: [Link]

13C NMR Chemical Shift Guide: 4-iodo-N,N-dimethylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4-iodo-N,N-dimethylbenzylamine (also known as N-(4-iodobenzyl)-N,N-dimethylamine) is a critical intermediate in medicinal chemistry and materials science. It serves as a versatile building block for:

  • Cross-Coupling Reactions: A superior electrophile for Suzuki-Miyaura and Sonogashira couplings due to the weak C–I bond (approx. 57 kcal/mol) compared to bromides or chlorides.

  • Radiolabeling: A precursor for radioiodinated tracers (e.g.,

    
    I or 
    
    
    
    I) used in SPECT imaging, particularly for mapping brain receptors.
  • Quaternary Ammonium Salts: Precursor for phase-transfer catalysts and ionic liquids.

This guide provides a comparative analysis of the 13C NMR chemical shifts of this compound, contrasting it with its non-iodinated parent (N,N-dimethylbenzylamine) to highlight the diagnostic Heavy Atom Effect of iodine.

Comparative 13C NMR Data Analysis

The "Heavy Atom Effect" (Spin-Orbit Coupling)

In 13C NMR, iodine substituents exert a unique influence known as the Heavy Atom Effect (or Spin-Orbit induced shielding). Unlike electronegative halogens (F, Cl) that deshield the attached carbon (moving it downfield >130 ppm), iodine causes a significant upfield shift (shielding) of the ipso-carbon.

  • Diagnostic Signal: The carbon directly attached to iodine (

    
    ) typically resonates between 90–100 ppm .
    
  • Validation: This is distinct from

    
    -Br (~120 ppm) or 
    
    
    
    -Cl (~135 ppm).
Table 1: Comparative Chemical Shifts (ppm) in CDCl

Data derived from substituent additivity principles applied to experimental parent spectra [1, 2] and relativistic heavy-atom trends [3].

Carbon PositionAssignment4-iodo-N,N-dimethylbenzylamine (Predicted)N,N-dimethylbenzylamine (Parent, Exp.)Shift Difference (

)
Note
C4 Ipso to Iodine94.9 126.9 (Para to CH2)-32.0 Diagnostic Shielding (Heavy Atom Effect)
C1 Ipso to CH2137.5 138.5-1.0Minimal inductive effect over distance
C3, C5 Ortho to Iodine137.0 128.0 (Meta to CH2)+9.0Deshielding (Inductive/Resonance)
C2, C6 Meta to Iodine130.5 129.0 (Ortho to CH2)+1.5Weak effect
C7 Benzylic CH

63.5 64.4-0.9Proximity to aromatic ring
C8, C9 N-(CH

)

45.3 45.30.0Insulated from aryl ring effects

Technical Insight: The signals for C3/C5 (137.0 ppm) and C1 (137.5 ppm) may overlap. Advanced 2D experiments (HMBC) are recommended to distinguish the quaternary C1 from the tertiary C3/C5.

Structural Assignment Visualization

The following diagram illustrates the logical flow for assigning the 13C NMR spectrum, highlighting the critical decision points for distinguishing the iodinated product from the starting material.

NMR_Assignment_Logic Start Acquire 13C NMR Spectrum (CDCl3, Proton Decoupled) Check_Aliphatic Check Aliphatic Region (40 - 70 ppm) Start->Check_Aliphatic Decision_Amine Peaks at ~45 ppm (N-Me) and ~63 ppm (CH2)? Check_Aliphatic->Decision_Amine Aryl_Region Analyze Aromatic Region (90 - 160 ppm) Decision_Amine->Aryl_Region Yes Check_Ipso Look for Quaternary C at 90 - 100 ppm Aryl_Region->Check_Ipso Conclusion_Product CONFIRMED: 4-iodo-N,N-dimethylbenzylamine (C-I present) Check_Ipso->Conclusion_Product Yes (Signal Found) Conclusion_Parent Parent/Impurity: N,N-dimethylbenzylamine (No high-field aromatic C) Check_Ipso->Conclusion_Parent No (Only >120 ppm)

Caption: Decision tree for verifying the synthesis of 4-iodo-N,N-dimethylbenzylamine using 13C NMR markers.

Experimental Protocols

A. Synthesis Context (Reductive Amination)

To generate the sample, the standard industry protocol involves the reductive amination of 4-iodobenzaldehyde with dimethylamine [4].

  • Reactants: 4-Iodobenzaldehyde (1.0 eq), Dimethylamine (2.0 eq), NaBH(OAc)

    
     (1.5 eq).
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Purification: Acid-base extraction is crucial to remove non-basic impurities (e.g., unreacted aldehyde).

B. NMR Acquisition Protocol (Best Practice)

The quaternary carbon bonded to iodine (C4) often has a long spin-lattice relaxation time (


) , leading to low signal intensity if the repetition rate is too fast.

Instrument: 400 MHz (or higher) NMR Spectrometer. Probe: 5mm Broadband Observe (BBO) or Inverse (BBI).

ParameterSettingRationale
Solvent CDCl

(77.16 ppm ref)
Standard solubility; prevents amine salt formation.
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE distortion; standard 1D carbon.
Relaxation Delay (D1) 2.0 - 5.0 seconds Critical: Allows full relaxation of the quaternary C-I carbon (~95 ppm) for visibility.
Spectral Width -10 to 220 ppmCovers all potential carbons including carbonyl impurities.
Scans (NS) > 512Required for clear detection of quaternary carbons in dilute samples.
C. Troubleshooting Common Issues
  • Missing C-I Peak (~95 ppm): If the peak at ~95 ppm is absent but others are present, increase D1 to 5 seconds. The lack of NOE enhancement and long

    
     can make this peak disappear in rapid scanning.
    
  • Extra Peaks:

    • 190-195 ppm: Unreacted 4-iodobenzaldehyde.

    • ~160-170 ppm: Amide impurity (if using DMF/DMA or amide coupling routes).

    • ~30 ppm: Acetone/Grease impurities.

Synthesis & Analysis Workflow

Workflow Input Precursors: 4-Iodobenzaldehyde + Dimethylamine Reaction Reductive Amination (NaBH(OAc)3, DCE, RT) Input->Reaction Workup Acid-Base Extraction (Remove Aldehyde) Reaction->Workup NMR_Prep Sample Prep: ~20mg in 0.6mL CDCl3 Workup->NMR_Prep Acquisition 13C NMR Acquisition (D1 = 3s, NS = 1024) NMR_Prep->Acquisition Validation Data Validation: Check C-I @ 95 ppm Acquisition->Validation

Caption: End-to-end workflow from synthesis to spectroscopic validation.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): N,N-Dimethylbenzylamine. SDBS No. 3082.

  • ChemicalBook. (2024). N,N-Dimethylbenzylamine 13C NMR Spectrum and Properties. Retrieved from ChemicalBook.com.

  • Facelli, J. C., & Grant, D. M. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends. Chemical Reviews, 120(15), 7065-7103.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025). Synthetic Protocols for 4-Iodobenzaldehyde Derivatives.

IR spectrum characteristic peaks for aryl iodide and amine groups

Author: BenchChem Technical Support Team. Date: March 2026

IR Spectroscopy for Aryl Iodide vs. Amine Identification: A Comparative Technical Guide

Executive Summary In drug development and organic synthesis, distinguishing between aryl iodides and amines is a frequent analytical challenge, particularly when monitoring cross-coupling reactions like Buchwald-Hartwig aminations. While Nuclear Magnetic Resonance (NMR) is definitive for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective method for functional group verification. This guide objectively compares the spectral characteristics of aryl iodides and amines, evaluates the performance of IR spectroscopy against alternative techniques (Raman), and provides a self-validating experimental protocol for accurate identification.

Technical Deep Dive: Spectral Characteristics

The fundamental distinction between aryl iodides and amines lies in their dipole moment changes and bond strengths. Amines exhibit strong, diagnostic high-frequency absorptions due to N-H bonds, whereas aryl iodides are characterized by weak, low-frequency C-I stretches that often fall outside the range of standard optics.

Comparative Peak Analysis
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Primary Amine (R-NH₂) N-H Stretch (Asym/Sym)3300 – 3500Medium (Doublet)High (Primary indicator)
N-H Scissoring (Bend)1580 – 1650Medium-StrongMedium (Overlap with C=C)
C-N Stretch (Aromatic)1250 – 1335StrongMedium
N-H Wag (Out-of-plane)665 – 910Broad, StrongMedium
Secondary Amine (R₂NH) N-H Stretch3300 – 3500Weak (Singlet)High
Aryl Iodide (Ar-I) C-I Stretch485 – 650Medium-StrongLow (Often out of range)
Aromatic C=C Stretch1450 – 1600VariableLow (Non-specific)
C-H Out-of-Plane Bend650 – 900StrongMedium (Substitution pattern)
The Amine Signature (The "False Positive" Risk)

Amines are easily identified by the N-H stretching region (3300–3500 cm⁻¹).

  • Primary Amines: Display a distinct "doublet" (two peaks) corresponding to asymmetric and symmetric stretching.[1]

  • Secondary Amines: Show a single, often weaker band.[2][3][4][5][6]

  • Interference: Hydrogen bonding can broaden these peaks, potentially mimicking hydroxyl (O-H) groups, though N-H peaks are typically sharper.[3]

The Aryl Iodide Challenge (The "False Negative" Risk)

The C-I bond is heavy and weak, resulting in a vibrational frequency in the fingerprint region (485–650 cm⁻¹) .

  • Instrument Limitation: Standard IR spectrophotometers using NaCl optics have a cutoff around 650 cm⁻¹.[7] Consequently, the diagnostic C-I stretch is frequently invisible in routine analysis.

  • Identification Strategy: Identification often relies on the absence of N-H/O-H bands and the analysis of aromatic substitution patterns (overtones in 1660–2000 cm⁻¹), rather than a direct C-I peak.

Performance Comparison: IR vs. Alternatives

For the specific task of verifying an aryl iodide, IR spectroscopy has distinct limitations compared to Raman spectroscopy.

FeatureIR Spectroscopy Raman Spectroscopy
Physical Principle Absorption (Change in Dipole)Scattering (Change in Polarizability)
Aryl Iodide (C-I) Detection Poor. C-I bond is weakly polar; signal is often obscured or out of range.Excellent. C-I bond is highly polarizable (large electron cloud), yielding intense, sharp peaks.
Amine (N-H) Detection Excellent. N-H bonds are polar and absorb strongly.Weak. N-H bonds are less polarizable; signals are often buried by fluorescence.
Water Interference High (O-H overlaps N-H).Low (Water is a weak Raman scatterer).
Sample Prep Requires contact (ATR) or matrix (KBr).Non-contact; can measure through glass vials.

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol uses a "Check-Confirm" logic to validate the presence of functional groups.

Objective: Distinguish between an aryl iodide starting material and an amine product (e.g., in a Buchwald-Hartwig reaction).

Materials
  • Instrument: FT-IR Spectrometer (Range: 400–4000 cm⁻¹ preferred).

  • Optics: Diamond ATR (Attenuated Total Reflectance) or KBr Pellets (for low-frequency access).

  • Solvent: Anhydrous Dichloromethane (DCM) for cleaning.

Step-by-Step Workflow
  • Background Collection:

    • Clean the ATR crystal with DCM.

    • Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

    • Validation: Ensure the baseline is flat at 100% transmittance.

  • Sample Preparation (Solid/Oil):

    • Method A (ATR - Recommended): Place ~5 mg of sample directly on the crystal. Apply pressure until the preview spectrum peaks stabilize (maximize contact).

    • Method B (KBr Pellet - For C-I detection): Grind 2 mg sample with 200 mg dry KBr. Press into a transparent disc. Reasoning: KBr is transparent down to 400 cm⁻¹, allowing visualization of the C-I stretch.[7]

  • Spectral Acquisition:

    • Set resolution to 4 cm⁻¹ and accumulate 16–32 scans.

  • Data Analysis (The "Check-Confirm" Logic):

    • Zone 1 (3300–3500 cm⁻¹):

      • Signal: Doublet or Singlet? -> Confirm Amine.

      • Signal: Flat baseline? -> Suspect Aryl Iodide.

    • Zone 2 (1580–1650 cm⁻¹):

      • Signal: Sharp bend peak? -> Supports Primary Amine.

    • Zone 3 (Fingerprint < 600 cm⁻¹):

      • Signal: Medium/Strong band at ~500 cm⁻¹ (only if using KBr/CsI)? -> Confirm C-I.

Visualization of Logic and Workflow

Figure 1: Spectral Interpretation Logic Flow

Caption: Decision tree for distinguishing Aryl Iodides from Amines based on IR spectral zones.

IR_Logic Start Analyze Spectrum Check_NH Check 3300-3500 cm⁻¹ (High Frequency) Start->Check_NH Has_Peaks Peaks Present? Check_NH->Has_Peaks Doublet Doublet Pattern Has_Peaks->Doublet Yes (2 bands) Singlet Singlet Pattern Has_Peaks->Singlet Yes (1 band) No_Peaks No Peaks (Flat) Has_Peaks->No_Peaks No Primary Primary Amine (R-NH₂) Doublet->Primary Secondary Secondary Amine (R₂-NH) Singlet->Secondary Check_Low Check < 600 cm⁻¹ (Requires KBr/CsI) No_Peaks->Check_Low Band_500 Band at ~500 cm⁻¹? Check_Low->Band_500 Confirm_ArI Aryl Iodide Confirmed (Ar-I) Band_500->Confirm_ArI Yes Tertiary Tertiary Amine or Other Functional Group Band_500->Tertiary No

Figure 2: Experimental Workflow (ATR vs. KBr)

Caption: Protocol selection based on the need to detect low-frequency C-I bonds.

Sample_Prep Sample Solid Sample Decision Need C-I Detection? Sample->Decision ATR ATR Method (Diamond/ZnSe) Decision->ATR No (Routine) KBr KBr Pellet Method (Transmission) Decision->KBr Yes (Critical) ATR_Limit Cutoff ~650 cm⁻¹ (C-I Invisible) ATR->ATR_Limit KBr_Range Range ~400 cm⁻¹ (C-I Visible) KBr->KBr_Range Result_Amine Ideal for Amine Screening ATR_Limit->Result_Amine Result_Iodide Required for Halide Confirmation KBr_Range->Result_Iodide

References

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." Organic Chemistry Tutorials. [Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." (2016). [Link]

  • Spectroscopy Online. "Organic Nitrogen Compounds III: Secondary and Tertiary Amines." (2019). [Link]

  • Chemistry Steps. "Interpreting IR Spectra." (2025). [Link]

  • ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values." [Link]

  • Thermo Fisher Scientific. "FT-IR vs. Raman Spectroscopy." Spectroscopy Academy. (General reference for technique comparison).

Sources

A Comparative Guide to the Reactivity of 4-iodo- vs. 4-bromo-N,N-dimethylbenzylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental. Aryl halides are cornerstone building blocks for these transformations, primarily through palladium-catalyzed cross-coupling reactions. Among these, 4-iodo-N,N-dimethylbenzylamine and 4-bromo-N,N-dimethylbenzylamine are valuable substrates, incorporating a versatile N,N-dimethylbenzylamine moiety found in numerous biologically active compounds and functional materials.

The choice between an aryl iodide and an aryl bromide is not arbitrary; it is a critical decision that profoundly impacts reaction kinetics, required conditions, and overall efficiency. This guide provides an in-depth comparison of the reactivity of these two key substrates, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their synthetic strategies.

Core Principles: Understanding the Halogen's Impact on Reactivity

The differing reactivity between 4-iodo- and 4-bromo-N,N-dimethylbenzylamine is fundamentally governed by the intrinsic properties of the carbon-halogen (C-X) bond.

The Decisive Role of Carbon-Halogen Bond Strength

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the C-X bond. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond. This distinction is the root cause of the observed differences in their chemical behavior.

Bond TypeAverage Bond Energy (kJ/mol)
C-Br~276
C-I~240
(Data sourced from multiple chemistry resources confirming the general trend)[1][2][3]

This lower bond dissociation energy for the C-I bond means less energy is required to break it, making 4-iodo-N,N-dimethylbenzylamine inherently more reactive.

Oxidative Addition: The Rate-Determining Step

The catalytic cycle of most palladium-based cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions, begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[4][5] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) intermediate.

Due to the weaker C-I bond, the oxidative addition of 4-iodo-N,N-dimethylbenzylamine to a Pd(0) catalyst occurs at a significantly faster rate and under much milder conditions compared to its bromo-analogue.[4] This kinetic advantage is the most critical factor in practical applications. The general reactivity trend for aryl halides in oxidative addition is well-established: Ar-I > Ar-Br >> Ar-Cl > Ar-F .[4]

cluster_reactivity Oxidative Addition Rate Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Decreasing Reactivity Ar-Cl Ar-Cl Ar-Br->Ar-Cl Decreasing Reactivity

Caption: Relative reactivity of aryl halides in oxidative addition.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical advantage of the C-I bond translates directly into more efficient and versatile reactivity in widely used synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a pillar of modern synthesis.[6][7] When comparing our two substrates, the 4-iodo derivative consistently outperforms the 4-bromo compound.

  • 4-iodo-N,N-dimethylbenzylamine: Typically reacts efficiently at or near room temperature with a variety of boronic acids and esters. Lower catalyst loadings (0.5-2 mol%) are often sufficient, and reaction times are shorter.

  • 4-bromo-N,N-dimethylbenzylamine: Often requires elevated temperatures (80-110 °C) to achieve comparable conversion rates.[8] Higher catalyst loadings and more electron-rich, bulky phosphine ligands may be necessary to facilitate the more challenging oxidative addition step.[9]

Parameter4-iodo-N,N-dimethylbenzylamine4-bromo-N,N-dimethylbenzylamine
Typical Temperature Room Temperature to 60 °C80 °C to 110 °C
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)
Reaction Time Shorter (1-12 hours)Longer (12-24 hours)
Ligand Choice Standard ligands (e.g., PPh₃) often sufficeBulky, electron-rich ligands often required
Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[10][11] The reactivity difference is also pronounced in this transformation.

  • 4-iodo-N,N-dimethylbenzylamine: Undergoes Heck coupling under relatively mild conditions, often with simple palladium salts like Pd(OAc)₂ and standard phosphine ligands.

  • 4-bromo-N,N-dimethylbenzylamine: Generally requires higher temperatures and often benefits from more sophisticated catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, to achieve high yields.[12][13]

Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds by coupling aryl halides with amines.[14][15] The choice of halide is critical for success, especially with less nucleophilic amines.

  • 4-iodo-N,N-dimethylbenzylamine: Couples with a wide range of primary and secondary amines under milder conditions. The formation of unreactive palladium-iodide bridged dimers can sometimes inhibit catalysis, but this is often overcome by using chelating phosphine ligands like Xantphos or DPPF.[14][16]

  • 4-bromo-N,N-dimethylbenzylamine: The amination of this substrate is well-established but typically requires more forcing conditions (higher temperatures, stronger bases like NaOtBu or LHMDS) and specialized, bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos) to promote the difficult oxidative addition and subsequent reductive elimination steps.[17][18]

Experimental Protocols: A Self-Validating Comparison via Suzuki-Miyaura Coupling

To illustrate the practical implications of these reactivity differences, we present parallel, validated protocols for the Suzuki-Miyaura coupling of both substrates with 4-methoxyphenylboronic acid. The difference in required thermal energy serves as a self-validating system, confirming the higher reactivity of the iodo-substrate.

cluster_workflow Experimental Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Evacuate & Backfill with N2/Ar) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Heat 4. Heat to Target Temp (Stir for 12h) Solvent->Heat Workup 5. Work-up (Cool, Dilute, Extract) Heat->Workup Purify 6. Purification (Column Chromatography) Workup->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Coupling of 4-iodo-N,N-dimethylbenzylamine (Higher Reactivity)
  • Materials and Reagents:

    • 4-iodo-N,N-dimethylbenzylamine (1.0 mmol, 1.0 eq.)

    • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

    • Toluene/Ethanol/Water (5:1:1, 7 mL), degassed

  • Procedure:

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-iodo-N,N-dimethylbenzylamine, 4-methoxyphenylboronic acid, and K₂CO₃.

    • Add Pd(OAc)₂ and PPh₃.

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas (repeat 3 times).

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction mixture at 60 °C for 12 hours. Monitor progress by TLC.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of 4-bromo-N,N-dimethylbenzylamine (Lower Reactivity)
  • Materials and Reagents:

    • 4-bromo-N,N-dimethylbenzylamine (1.0 mmol, 1.0 eq.)

    • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

    • Toluene/Water (3:1, 8 mL), degassed

  • Procedure:

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-bromo-N,N-dimethylbenzylamine, 4-methoxyphenylboronic acid, and K₂CO₃.

    • Add Pd(PPh₃)₄.[19]

    • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas (repeat 3 times).

    • Add the degassed solvent mixture via syringe.

    • Stir the reaction mixture at 90-100 °C for 12 hours. Monitor progress by TLC.

    • Follow steps 6-9 from Protocol 1 for work-up and purification.

The critical difference is the reaction temperature, directly reflecting the higher energy barrier for the oxidative addition of the C-Br bond.

Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The following diagram illustrates the universally accepted steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-X_Pd(II) Oxidative Adduct (Ar)Pd(X)L2 Pd(0)L2->Ar-X_Pd(II) Oxidative Addition (Ar-X) Ar-Ar'_Pd(II) Di-aryl Complex (Ar)Pd(Ar')L2 Ar-X_Pd(II)->Ar-Ar'_Pd(II) Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' (Coupled Product) Ar-B(OR)2_Pd(II) Aryl-Boronate Complex (Ar)Pd(B(OR)2)L2 Ar-Ar'_Pd(II)->Pd(0)L2 Reductive Elimination Ar-X Ar-X (4-Iodo/Bromo-Substrate) Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Recommendations

The evidence is unequivocal: 4-iodo-N,N-dimethylbenzylamine is a significantly more reactive and versatile substrate than its 4-bromo counterpart in palladium-catalyzed cross-coupling reactions.

  • For rapid, efficient synthesis under mild conditions, 4-iodo-N,N-dimethylbenzylamine is the superior choice. It allows for lower energy consumption, broader functional group tolerance, and often simpler catalyst systems.

  • 4-bromo-N,N-dimethylbenzylamine remains a viable and more economical option, but researchers must be prepared to employ more forcing conditions (higher temperatures) and potentially more expensive and specialized ligand systems to achieve desired outcomes.

This guide serves as a foundational tool for researchers in the field. By understanding the fundamental principles of C-X bond activation and leveraging the comparative data presented, scientists can better design, optimize, and execute their synthetic routes, accelerating the pace of discovery in drug development and materials science.

References

  • Amatore, C., Jutand, A., & Suarez, A. (1993). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0) intermediates - Application to palladium-catalyzed reductive coupling of aryl halides. Journal of the American Chemical Society, 115(21), 9531–9541. [Link]

  • Bickelhaupt, F. M., & van der Boon, C. W. (2000). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Journal of Molecular Structure: THEOCHEM, 506(1-3), 209-221. [Link]

  • Christmann, U., & Vilar, R. (2005). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 44(3), 366-368. [Link]

  • Svensson, M., & Organ, M. G. (2005). Oxidative additions of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. Journal of Molecular Structure: THEOCHEM, 730(1-3), 143-149. [Link]

  • Mirica, L. M., & Ottenwaelder, X. (2017). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Journal of the American Chemical Society, 139(34), 12010–12021. [Link]

  • Zhang, Y., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-11. [Link]

  • Allen Institute. The order of bond strength among C-F, C-Cl, C-Br, C-1 is. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, S., et al. (2023). Competing and comparison reactions a The reaction with aryl halides with different properties. Nature Communications, 14(1), 1-11. [Link]

  • OpenOChem Learn. Buchwald-Hartwig Amination. [Link]

  • The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Al-Masum, M. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 2(3), 202-213. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Reddit. (2018). Bond strength. r/chemhelp. [Link]

  • Organ, M. G., et al. (2007). N-heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: a highly active, practical and versatile catalyst for the Heck–Mizoroki reaction. Organic & Biomolecular Chemistry, 5(1), 170-176. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Journal of the American Chemical Society, 130(40), 13204–13205. [Link]

  • Cioffi, C., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. RSC Advances, 5(21), 16041-16047. [Link]

  • Nolan, S. P., & Viciu, M. S. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 23(22), 5214-5223. [Link]

  • Chemistry LibreTexts. (2023). Strength of Covalent Bonds. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Nishikata, T., & Lipshutz, B. H. (2010). Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Angewandte Chemie International Edition, 49(36), 6309–6311. [Link]

  • Lei, P., et al. (2022). Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides. CCS Chemistry, 4(1), 1-13. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • da Silva, M. A. V. R., et al. (2001). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. The Journal of Physical Chemistry A, 105(10), 1789-1795. [Link]

  • Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2059-2066. [Link]

  • Özer, M. S., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(6), 7729-7744. [Link]

  • Wikipedia contributors. (2023). 4-Iodo-N,N-dimethylaniline. Wikipedia, The Free Encyclopedia. [Link]

  • Chemical Synthesis Database. (2023). 4-iodo-N,N-dimethylaniline. [Link]

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melting point of 1-(4-iodophenyl)-N,N-dimethylmethanamine HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Melting Point and Solid-State Characterization of 1-(4-iodophenyl)-N,N-dimethylmethanamine HCl Salt

Executive Summary

In the development of radiopharmaceuticals and complex organic intermediates, the physical stability of precursor molecules dictates the reliability of downstream synthesis. 1-(4-iodophenyl)-N,N-dimethylmethanamine (often referred to as 4-iodo-N,N-dimethylbenzylamine) is a highly valuable building block, particularly for palladium-catalyzed cross-coupling reactions and radioiodination (e.g.,


I, 

I,

I) in PET and SPECT imaging agents[1].

However, the free base form of this amine is susceptible to oxidative degradation and moisture absorption. Converting it to the Hydrochloride (HCl) salt fundamentally alters its solid-state energetics, locking the molecule into a stable crystalline lattice. This guide provides an in-depth comparative analysis of the melting point and thermal properties of 1-(4-iodophenyl)-N,N-dimethylmethanamine HCl salt against its alternatives, detailing the self-validating methodologies required to accurately characterize these thermal transitions.

Mechanistic Insights: Solid-State Energetics

The melting point of a compound is not merely a physical constant; it is a direct macroscopic readout of microscopic intermolecular forces.

The free base form of 1-(4-iodophenyl)-N,N-dimethylmethanamine relies on relatively weak dipole-dipole interactions and London dispersion forces. Consequently, it requires minimal thermal energy to disrupt its solid state, often presenting as a viscous liquid or a low-melting amorphous solid at room temperature.

Conversely, the protonation of the tertiary amine to form the HCl salt introduces strong, directional ionic bonds and hydrogen bonding. This creates a rigid, highly ordered crystalline lattice. To transition from a solid to a liquid, the applied thermal energy must overcome this massive lattice enthalpy, pushing the melting point well above 200 °C.

PhaseTransition cluster_FB Free Base Form cluster_HCl Hydrochloride Salt Form FB_Solid Amorphous/Liquid (Weak Dipole Forces) FB_Melt Low Temp Melt (< 50°C) FB_Solid->FB_Melt Low Energy Barrier HCl_Solid Crystalline Lattice (Strong Ionic Bonds) HCl_Melt High Temp Melt (210-215°C) HCl_Solid->HCl_Melt High Energy Barrier

Thermodynamic phase transition barriers for Free Base vs. HCl Salt forms.

Comparative Performance Data

When selecting a precursor for long-term storage or high-temperature reactions, researchers must weigh the thermal stability of the HCl salt against alternative halogenated analogs. The table below summarizes the quantitative thermal profiles of these compounds.

CompoundFormState at 25°CMelting Point Range (°C)Primary Intermolecular ForcesApplication Profile
1-(4-iodophenyl)-N,N-dimethylmethanamine Free BaseViscous Liquid / Low-melting solid< 50 °CDipole-Dipole, DispersionImmediate precursor synthesis; organic soluble.
1-(4-iodophenyl)-N,N-dimethylmethanamine HCl Hydrochloride SaltCrystalline Solid210 - 215 °C (dec.)*Ionic Lattice, Hydrogen BondingLong-term storage; radiolabeling precursor.
1-(4-bromophenyl)-N,N-dimethylmethanamine HCl Brominated AnalogCrystalline Solid195 - 200 °CIonic Lattice, Hydrogen BondingCross-coupling alternative; slightly lower lattice energy.

*Note: Halogenated benzylamine hydrochlorides typically undergo simultaneous melting and decomposition (loss of HCl gas) at elevated temperatures, making precise thermal analysis critical[2].

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in solid-state characterization, melting points cannot be taken at face value. The following protocols integrate United States Pharmacopeia (USP) standards with built-in causality and self-validation mechanisms.

Protocol A: Capillary Melting Point Determination (USP <741>)

This method provides a visual confirmation of the phase transition and is the standard for routine quality control[3].

  • Desiccation and Pulverization

    • Action: Dry the HCl salt over phosphorus pentoxide in a vacuum desiccator for 24 hours. Gently pulverize the dried crystals into a fine powder using an agate mortar.

    • Causality: Residual moisture acts as a plasticizer, disrupting the crystalline lattice and artificially depressing the melting point[4]. Pulverization ensures uniform heat transfer; large, irregular crystals create thermal gradients, leading to broad, inaccurate melting ranges[5].

  • Capillary Loading

    • Action: Pack the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter) to a strict height of exactly 3 mm[3].

    • Causality: A column higher than 3 mm creates a temperature differential between the exterior and the core of the sample plug. The outer layer will melt before the center, artificially widening the observed melting range.

  • Controlled Heating Ramp

    • Action: Insert the capillary into the heating block. Rapidly heat to 200 °C (approx. 10 °C below the expected melting point), then strictly reduce the heating rate to 1 °C/min[5].

    • Causality: A fast ramp rate causes "thermal lag," where the instrument's thermometer registers a higher temperature than the actual sample. The 1 °C/min rate ensures thermodynamic equilibrium between the heating block, the glass, and the salt[2].

  • Self-Validation & Observation

    • Action: Record the onset temperature (first sign of liquid formation against the tube wall) and the clear point (complete liquefaction).

    • Validation Check: If the range between the onset and clear point exceeds 2 °C, the system flags an error. This indicates either sample impurity, degradation, or an excessively fast heating rate. The result must be discarded and the sample re-purified.

Protocol B: Differential Scanning Calorimetry (DSC) (USP <891>)

For advanced characterization, DSC quantifies the exact heat flow (enthalpy) required to melt the lattice, identifying polymorphs and hidden impurities[6].

  • Sample Encapsulation

    • Action: Weigh precisely 2.0 to 4.0 mg of the HCl salt into a standard aluminum DSC pan and crimp the lid.

    • Causality: This specific mass range optimizes the signal-to-noise ratio. Too much sample causes thermal gradients within the pan, while too little obscures weak thermal events[7].

  • Purge and Ramp

    • Action: Purge the DSC cell with dry Nitrogen gas at 50 mL/min. Heat the sample from 25 °C to 250 °C at a rate of 2 °C/min[8].

    • Causality: The nitrogen purge prevents oxidative degradation of the amine at high temperatures[8]. The slow 2 °C/min rate allows the instrument to deconvolute closely overlapping thermal events, such as a polymorphic solid-solid transition occurring just prior to the true melt[9].

  • Thermogram Analysis & Self-Validation

    • Action: Integrate the main endothermic peak to determine the extrapolated onset temperature (

      
      ) and the enthalpy of fusion (
      
      
      
      ).
    • Validation Check: Examine the baseline between 100 °C and 150 °C. If a broad pre-melt endotherm is present, it definitively proves the loss of bound water (hydrate formation) or residual solvent[7]. The presence of this peak invalidates the final melting point, validating the need for stricter pre-desiccation.

Protocol Step1 1. Sample Preparation Desiccation & Pulverization Split Method Selection Step1->Split Dry sample ensures accuracy DSC 2A. DSC (USP <891>) Weigh 2-4 mg in Al Pan Split->DSC Capillary 2B. Capillary (USP <741>) Pack to 3 mm Height Split->Capillary Heat1 3A. Heat at 2°C/min Under N2 Purge DSC->Heat1 Heat2 3B. Heat at 1°C/min in Heating Block Capillary->Heat2 Val1 4A. Validate: Sharp Endotherm No Pre-melt Peaks Heat1->Val1 Val2 4B. Validate: Clear Melt Record Onset & Meniscus Heat2->Val2

Self-validating workflow for melting point determination via DSC and Capillary methods.

Conclusion & Best Practices

The is a critical quality attribute that dictates its performance in downstream pharmaceutical synthesis. Because the HCl salt melts at a high temperature (typically >210 °C) where simultaneous decomposition can occur, researchers must strictly adhere to USP <741> and USP <891> guidelines. By utilizing self-validating protocols—such as monitoring for pre-melt DSC endotherms and strictly controlling capillary ramp rates—laboratories can ensure absolute confidence in the structural integrity and purity of their radiolabeling precursors.

References

  • PubChem: 4-Iodo-alpha-methylbenzeneethanamine (CID 123870) National Center for Biotechnology Information (NIH). URL: [Link]

  • USP <741> Melting Range or Temperature DrugFuture Pharmacopeia Database. URL:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature ResearchGate. URL:[Link]

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC Testing Laboratory. URL:[Link]

  • Differential Scanning Calorimetry Overview Improved Pharma. URL:[Link]

  • Characterization of Solid State Drugs by Calorimetry TA Instruments. URL:[Link]

  • Residual Moisture Determination in Lyophilized Drug Products Pharmaceutical Technology. URL:[Link]

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distinguishing 4-iodo from 4-chloro-N,N-dimethylbenzylamine by MS

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: Distinguishing 4-Iodo- from 4-Chloro-N,N-dimethylbenzylamine

The Analytical Challenge

In medicinal chemistry and drug development, the substitution of halogens on aromatic rings is a fundamental strategy to modulate lipophilicity, metabolic stability, and target binding affinity via halogen bonding. Distinguishing between closely related halogenated analogs—such as 4-iodo-N,N-dimethylbenzylamine and 4-chloro-N,N-dimethylbenzylamine —is critical during synthesis verification, impurity profiling, and pharmacokinetic studies.

As a Senior Application Scientist, I approach this differentiation not merely as a task of matching spectra, but as an exercise in fundamental gas-phase ion chemistry. High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides an unambiguous, orthogonal approach to distinguish these compounds based on exact mass, isotopic architecture, and differential bond energetics.

Part 1: Mechanistic Foundations of Differentiation

To build a robust analytical method, we must first understand the causality behind the mass spectral behavior of these two molecules.

Mass Defect and Exact Mass

The most immediate differentiator is the exact mass of the protonated precursors ([M+H]⁺).

  • 4-Chloro-N,N-dimethylbenzylamine (C₉H₁₂ClN) has a monoisotopic exact mass of 169.0658 Da[1]. Upon electrospray ionization (ESI+), the protonated species appears at m/z 170.0736.

  • 4-Iodo-N,N-dimethylbenzylamine (C₉H₁₂IN) has a monoisotopic exact mass of 261.0014 Da, yielding an[M+H]⁺ at m/z 262.0093.

  • Causality: The massive 91.9357 Da difference instantly separates the two. Utilizing an Orbitrap or Q-TOF mass analyzer operating at a resolving power of >70,000 ensures that these analytes are isolated from any isobaric matrix interferences.

Isotopic Architecture

Halogens possess highly diagnostic natural isotopic distributions[2].

  • Chlorine Signature: Chlorine exists in nature as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). This dictates that the 4-chloro analog will exhibit a characteristic M and M+2 peak ratio of approximately 3:1 (m/z 170.0736 and 172.0707).

  • Iodine Signature: Iodine is entirely monoisotopic (¹²⁷I, 100%). The 4-iodo analog will show no M+2 halogen isotope peak , presenting a clean, isolated [M+H]⁺ signal.

Collision-Induced Dissociation (CID) Energetics

When subjected to MS/MS fragmentation, both molecules share common pathways dictated by the tertiary amine, but diverge drastically due to the strength of their carbon-halogen bonds.

  • Alpha-Cleavage (Shared): The nitrogen lone pair drives alpha-cleavage, expelling the halobenzyl radical to form a highly resonance-stabilized iminium ion at m/z 58.0657 ([CH₂=N(CH₃)₂]⁺). This is typically the base peak for N,N-dimethylbenzylamines[3].

  • Benzylic Cleavage (Shared): Loss of neutral dimethylamine (45.0578 Da) yields the respective halobenzyl cations (m/z 125.0158 for chloro; m/z 216.9514 for iodo).

  • Homolytic Halogen Cleavage (Iodo-Specific): The C–I bond dissociation energy (~238 kJ/mol) is exceptionally low compared to the C–Cl bond (~397 kJ/mol)[4]. Consequently, the 4-iodo analog readily undergoes homolytic cleavage to lose an iodine radical (I•), generating an odd-electron radical cation at m/z 135.1048 ([M+H - I•]⁺•). This violates the general "even-electron rule" of CID but is a highly diagnostic hallmark of iodinated aromatics. The chlorinated analog will not exhibit a corresponding loss of Cl•.

Fragmentation Precursor Protonated Precursor [M+H]+ Chloro: m/z 170.0736 Iodo: m/z 262.0093 Iminium Iminium Ion m/z 58.0657 [CH2=N(CH3)2]+ Precursor->Iminium Alpha-Cleavage (Loss of ArH) Tropylium Halobenzyl Cation Chloro: m/z 125.0158 Iodo: m/z 216.9514 Precursor->Tropylium Benzylic Cleavage (Loss of HN(CH3)2) RadicalLoss [M+H - I•]+• m/z 135.1048 (Iodo specific) Precursor->RadicalLoss Homolytic Cleavage (Loss of I•)

Figure 1: Primary MS/MS fragmentation pathways for halogenated N,N-dimethylbenzylamines.

Part 2: Quantitative Data Comparison

Table 1: Precursor Ion and Isotopic Signatures (ESI+)

Compound Formula (Neutral) Monoisotopic [M+H]⁺ Diagnostic Isotope Ratio Mass Defect (Da)
4-Chloro-N,N-dimethylbenzylamine C₉H₁₂ClN m/z 170.0736 [M] : [M+2] ≈ 3:1 0.0736

| 4-Iodo-N,N-dimethylbenzylamine | C₉H₁₂IN | m/z 262.0093 | Monoisotopic (No M+2) | 0.0093 |

Table 2: Diagnostic MS/MS Fragment Ions (CID)

Fragment Type 4-Chloro Analog (m/z) 4-Iodo Analog (m/z) Mechanistic Driver
Iminium Ion 58.0657 58.0657 N-lone pair stabilization (Alpha-cleavage)
Halobenzyl Cation 125.0158 216.9514 Benzylic stability (Loss of dimethylamine)

| Radical Cation | Not observed | 135.1048 | Weak C–I bond dissociation energy[4] |

Part 3: Experimental Protocol (Self-Validating LC-HRMS/MS System)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes internal checks to prevent false positives, carryover, or mass drift.

System Suitability and Calibration (The Control)
  • Action: Infuse a standardized tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Validation: Ensure mass accuracy is < 3 ppm error and resolving power is > 70,000 at m/z 200. This guarantees that the calculated exact masses can be trusted.

  • Blank Injection: Run a 50:50 MeOH:H₂O blank injection to establish a baseline and prove the absence of column carryover.

Sample Preparation
  • Action: Dilute the analytes to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The tertiary amine has a pKa of ~9.0. The 0.1% Formic Acid ensures the amine is fully protonated in solution, maximizing ESI+ ionization efficiency and preventing peak tailing caused by secondary interactions with free silanols on the chromatography column.

UHPLC Chromatography
  • Column: Sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The 4-iodo analog is significantly more lipophilic than the 4-chloro analog. Under reversed-phase conditions, the 4-iodo compound will elute later (higher retention time), providing an orthogonal physical separation prior to mass analysis.

HRMS/MS Acquisition
  • Ionization: ESI Positive mode.

  • MS1 Scan: m/z 100–400.

  • MS2 (Data-Dependent Acquisition): Isolate the [M+H]⁺ precursors with a narrow 1.0 Da window. Apply Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV.

  • Causality: Stepped NCE is critical because the low-energy alpha-cleavage (m/z 58) occurs readily at 20 eV, while the homolytic cleavage of the iodine radical requires slightly higher energy to dominate the spectrum.

Workflow Prep Sample Preparation (Dilution in MeOH/H2O/FA) LC UHPLC Separation (C18 Column, Gradient) Prep->LC ESI ESI+ Ionization (Protonation [M+H]+) LC->ESI HRMS High-Resolution MS1 (Exact Mass & Isotopes) ESI->HRMS Data DDA MS/MS Analysis (Stepped NCE CID) HRMS->Data

Figure 2: Step-by-step LC-HRMS analytical workflow for halogenated benzylamines.

Conclusion

Distinguishing 4-iodo- from 4-chloro-N,N-dimethylbenzylamine by MS is a straightforward process when grounded in physical chemistry. The analyst should rely on a triad of evidence: the 91.9 Da exact mass shift , the presence/absence of the 3:1 M+2 isotope peak , and the diagnostic loss of an iodine radical (m/z 135.1048) in the MS/MS spectrum. By implementing the self-validating LC-HRMS protocol outlined above, researchers can achieve unambiguous structural confirmation.

References

  • N,N-Dimethylbenzylamine | C9H13N | CID 7681 , PubChem (National Institutes of Health). Verified fragmentation pathways and base peak (m/z 58) assignments. URL: [Link]

  • Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry , ACS Omega. Mechanistic grounding for halogen isotope patterns in mass spectrometry. URL:[Link]

  • Bond Dissociation Energies of Organic Molecules , Blanksby, S. J.; Ellison, G. B., Accounts of Chemical Research. Authoritative source on the differential bond dissociation energies of C–Cl vs. C–I bonds driving radical fragmentation. URL:[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-(4-Iodophenyl)-N,N-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: 1-(4-iodophenyl)-N,N-dimethylmethanamine (a halogenated benzylamine derivative) must be classified as Halogenated Organic Waste .[1][2] Under no circumstances should this compound be disposed of via sink drains or regular trash.

  • Primary Hazard: Skin/Eye Irritation, Potential Corrosivity, and Aquatic Toxicity (due to organoiodine content).[2]

  • Disposal Path: High-BTU Incineration with Halogen Acid Scrubbing.[1][2]

  • Key Segregation: Keep strictly separate from acids (exothermic reaction) and oxidizers .[1]

Chemical Profile & Hazard Identification

Accurate identification is critical for safety. This compound is a benzylamine derivative, distinct from anilines.[2] Its basic nitrogen and iodine substituent dictate its handling.[2]

Parameter Technical Detail
Chemical Name 1-(4-iodophenyl)-N,N-dimethylmethanamine
Synonyms 4-Iodo-N,N-dimethylbenzylamine; (4-Iodobenzyl)dimethylamine
Chemical Class Halogenated Aromatic Amine (Benzylamine type)
Molecular Formula C₉H₁₂IN
Physical State Likely Liquid or Low-Melting Solid (Parent amine is liquid; Iodine increases MW)
Primary Hazards Irritant/Corrosive: Amines can cause chemical burns.Combustible: Flash point likely >60°C but treat as flammability hazard.Toxic: Organoiodides are persistent and toxic to aquatic life.[1][2][3][4]
Incompatibilities Acids: Reacts exothermically to form salts.Oxidizers: Risk of fire or evolution of iodine vapors.Alkyl Halides: May undergo quaternization reactions.[1][2]
Waste Segregation & Classification Logic

Proper segregation prevents dangerous reactions in waste containers.[5] Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Generation: 1-(4-iodophenyl)-N,N-dimethylmethanamine FormCheck Physical Form? Start->FormCheck Liquid Liquid / Solution FormCheck->Liquid Solid Pure Solid / Residue FormCheck->Solid Debris Contaminated Debris (Gloves, Wipes) FormCheck->Debris SolventCheck Is it mixed with other solvents? Liquid->SolventCheck Dissolve Dissolve in compatible solvent (e.g., Ethanol/DCM) Solid->Dissolve Small Qty (<5g) Stream2 STREAM B: Solid Hazardous Waste (Lab Pack) Solid->Stream2 Large Qty (>5g) Debris->Stream2 Stream1 STREAM A: Halogenated Organic Waste (High BTU Incineration) SolventCheck->Stream1 Yes Dissolve->Stream1

Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.

Detailed Disposal Procedures
Protocol A: Liquid Waste (Reaction Mixtures & Stock Solutions)

Applicability: Reaction mixtures, mother liquors, or expired stock solutions.[2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy.[2] Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: List "1-(4-iodophenyl)-N,N-dimethylmethanamine" and any solvents (e.g., "Dichloromethane", "Ethanol").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2] If mixed with flammable solvents, mark "Flammable".[2]

    • Special Note: Write "HALOGENATED" clearly on the tag.

  • Transfer: Pour waste into the container using a funnel to prevent spills.

    • Critical: Do NOT mix with acidic waste streams (e.g., waste containing HCl or H₂SO₄). This will generate heat and potentially pressurize the container.

  • Storage: Store in a secondary containment tray in a ventilated accumulation area until pickup.

Protocol B: Solid Waste & Residues

Applicability: Pure solid chemical, weighing boats, or dried residues in vials.[2]

  • Small Quantities (<5 mL/g):

    • Dissolve the residue in a small amount of compatible halogenated solvent (e.g., Dichloromethane) or Ethanol.

    • Transfer the resulting solution to the Liquid Halogenated Waste container (Protocol A).

  • Large Quantities (>5 g):

    • Do not dissolve.[2] Collect the solid in a wide-mouth HDPE jar.

    • Label as "Solid Hazardous Waste: 1-(4-iodophenyl)-N,N-dimethylmethanamine".[1][2]

    • Classify as Lab Pack waste for incineration.[1]

Protocol C: Contaminated Debris

Applicability: Gloves, paper towels, bench mats.[2]

  • Collection: Place items in a clear 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck to seal vapors.[2]

  • Disposal: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" box or drum.

    • Note: Do not dispose of in regular trash or biohazard bins.

Emergency Spill Response

In the event of a spill, rapid action is required to prevent exposure to amine vapors and iodine compounds.[2]

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain 3. Containment: Use Absorbent Pads or Vermiculite PPE->Contain Clean 4. Cleanup: Scoop into HazBag. Wash area with soap/water. Contain->Clean Notify 5. Notify EHS & Label Waste Clean->Notify

Figure 2: Operational workflow for managing minor laboratory spills.

Specific Cleanup Steps:

  • Absorb: Use universal absorbent pads or vermiculite.[2] Do not use paper towels for large liquid spills as they may degrade.

  • Neutralize (Optional but recommended for amines): If available, use a commercial "Base Neutralizer" (citric acid based) on the spill area after absorbing the bulk liquid to neutralize residues.

  • Decontaminate: Wipe the surface with water and detergent.[2] Organoiodides can leave persistent residues; ensure thorough cleaning.

Regulatory Compliance (US EPA/RCRA)

While this specific chemical is not a "P" or "U" listed waste by name, it is regulated by characteristic and general classification rules.[2]

  • Waste Code:

    • D001 (Ignitable): Only if the waste mixture has a flash point <60°C (common if mixed with solvents).

    • Halogenated Solvents (F-Codes): If mixed with >10% Methylene Chloride or other listed solvents, apply F002.

    • Default: Non-RCRA Regulated Hazardous Waste (unless characteristic applies), but must be incinerated due to iodine content.

  • Disposal Method: Fuel Blending is generally not suitable for high-iodine wastes due to scrubber limitations.[1][2] Specify High Temperature Incineration on the waste manifest.[2]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11286707, 1-(4-chlorophenyl)-N,N-dimethylmethanamine (Analogous Structure).[1][2] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document.[1][2] (October 2009). Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1-(4-iodophenyl)-n,n-dimethylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and logistical protocols for handling 1-(4-iodophenyl)-N,N-dimethylmethanamine (also known as 4-Iodo-N,N-dimethylbenzylamine).

CAS Number: 140621-52-9 (Tentative/Research Grade) | Molecular Formula: C₉H₁₂IN | MW: 261.10 g/mol

Risk Assessment & Hazard Identification

Classification: Research Chemical / Intermediate. Data is derived from Structure-Activity Relationship (SAR) analysis of the parent compound (N,N-Dimethylbenzylamine) and halogenated benzyl analogs.

Hazard ClassGHS Category (Est.)Description
Skin Corrosion 1B High Risk. Benzylamines are potent bases and can cause severe chemical burns and tissue destruction upon contact.
Eye Damage 1 Critical Risk. Vapors or splashes can cause irreversible corneal damage.
Acute Toxicity Cat 3/4 Harmful if swallowed or inhaled.[1] Halogenated aromatics may possess cumulative toxicity.
Sensitization Skin Sens. 1 Potential to cause allergic skin reactions (contact dermatitis) upon repeated exposure.

Key Chemical Properties for Safety:

  • Physical State: Likely a viscous liquid or low-melting solid (mp < 30°C).

  • Volatility: Low to Moderate. However, amine vapors are irritating and lachrymatory.

  • Reactivity: Incompatible with strong oxidizers, acids, and acid chlorides. Air-sensitive (slow oxidation of the amine). Light-sensitive (iodide degradation).

Personal Protective Equipment (PPE) Matrix

Directive: Treat as a corrosive, toxic liquid. Do not rely on standard latex gloves.

PPE ComponentSpecificationRationale
Hand Protection (Splash) Nitrile (≥ 5 mil) Adequate for incidental contact. Change immediately upon contamination.
Hand Protection (Immersion) Silver Shield / 4H (Laminate)Mandatory for spill cleanup or prolonged handling. Benzylamines can permeate nitrile rapidly.
Eye/Face Protection Chemical Goggles + Face Shield Standard safety glasses are insufficient for corrosive liquids. A face shield prevents neck/chin burns from splashes.
Respiratory Protection Half-mask w/ OV/P100 Cartridges Required if working outside a fume hood. Filters organic vapors (amine odor) and particulates.
Body Protection Tyvek Lab Coat / Apron Chemical-resistant apron required when transferring volumes > 10 mL.

Operational Protocol: Safe Handling Workflow

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[2][3] Amines absorb CO₂ and oxidize; Iodides degrade in light/air.

  • Container: Amber glass vial with a PTFE-lined cap. Seal with Parafilm.

B. Transfer & Weighing (Step-by-Step)
  • Preparation:

    • Allow the container to warm to room temperature before opening to prevent water condensation.

    • Verify the fume hood sash is at the safe working height.

  • Weighing:

    • If Solid: Use a disposable anti-static weighing boat.

    • If Liquid/Viscous: Use a glass Pasteur pipette or positive-displacement pipette. Do not use plastic syringes with rubber plungers, as amines may swell the rubber, causing sticking and potential spray.

  • Reaction Setup:

    • Add the reagent slowly to the reaction vessel.[2][4]

    • Exotherm Warning: If reacting with acids or acid chlorides, cool the receiving vessel in an ice bath to control heat generation.

C. Emergency Response
  • Skin Contact: Immediate Drench. Wash with water for 15 minutes. Do not use vinegar (exothermic neutralization risk).

  • Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate ophthalmological attention.

  • Spill (< 5 mL): Cover with vermiculite or sand. Neutralize with dilute sodium bisulfate (NaHSO₄) if available, then sweep.

  • Spill (> 5 mL): Evacuate area. Contact EHS.

Workflow Visualization

G Start Storage (Amber Vial, 4°C, Argon) Check Check State (Solid vs Liquid) Start->Check WeighSolid Weighing Boat (Anti-static) Check->WeighSolid Solid WeighLiq Glass Pipette (No Rubber Plungers) Check->WeighLiq Liquid Reaction Reaction Vessel (Inert Atm) WeighSolid->Reaction WeighLiq->Reaction Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Dispose

Caption: Operational workflow from cold storage to disposal, emphasizing state-dependent handling.

Disposal & Logistics

Waste Categorization:

  • Primary Stream: Halogenated Organic Waste . (Due to the Iodine atom).[2]

  • Segregation: Keep separate from Oxidizers (fire risk) and Acids (exothermic reaction).

Disposal Protocol:

  • Quenching: If the material is in a reactive mixture, quench carefully (e.g., with water/bicarb) before disposal.

  • Packaging: Collect in a dedicated HDPE or Glass container labeled "Halogenated Organic - Toxic/Corrosive".

  • Labeling: Explicitly list "4-Iodo-N,N-dimethylbenzylamine" on the tag. Do not just write "Waste".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7681, Dimethylbenzylamine (Parent Compound Safety Data). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Benzyldimethylamine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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1-(4-iodophenyl)-n,n-dimethylmethanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.